CCT373566
Description
Properties
Molecular Formula |
C26H29ClF2N6O3 |
|---|---|
Molecular Weight |
547.0 g/mol |
IUPAC Name |
(2S)-10-[[5-chloro-2-[(3R,5S)-3-hydroxy-5-methylpiperidin-1-yl]pyrimidin-4-yl]amino]-2-cyclopropyl-3,3-difluoro-7-methyl-2,4-dihydro-1H-[1,4]oxazepino[2,3-c]quinolin-6-one |
InChI |
InChI=1S/C26H29ClF2N6O3/c1-13-7-16(36)11-35(10-13)25-30-9-18(27)23(33-25)31-15-5-6-19-17(8-15)20-21(24(37)34(19)2)38-12-26(28,29)22(32-20)14-3-4-14/h5-6,8-9,13-14,16,22,32,36H,3-4,7,10-12H2,1-2H3,(H,30,31,33)/t13-,16+,22-/m0/s1 |
InChI Key |
GSGDUDAFETZSPM-IATAILRESA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C5=C4N[C@H](C(CO5)(F)F)C6CC6)C)Cl)O |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C5=C4NC(C(CO5)(F)F)C6CC6)C)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
CCT373566: A Technical Guide to its Mechanism of Action as a BCL6 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT373566 is a potent and orally bioavailable molecular glue degrader of the B-cell lymphoma 6 (BCL6) transcriptional repressor. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its biochemical and cellular activities, experimental protocols for its evaluation, and the signaling pathways it modulates. The information is intended to guide researchers and drug development professionals in the study and potential application of this compound.
Core Mechanism of Action
This compound functions as a molecular glue, inducing the proteasomal degradation of its target protein, BCL6.[1][2] BCL6 is a key transcriptional repressor and an established oncogenic driver in lymphoid malignancies, particularly diffuse large B-cell lymphoma (DLBCL).[1][2] By targeting BCL6 for degradation, this compound effectively removes the protein from the cell, leading to the de-repression of BCL6 target genes. This results in potent antiproliferative effects in BCL6-dependent cancer cell lines.[3]
The proposed mechanism suggests that this compound binds to the BTB domain of BCL6. This binding event is thought to induce a conformational change that exposes a binding site for an E3 ubiquitin ligase. While not definitively proven for this compound, related compounds are believed to recruit the SIAH1 E3 ligase, which then polyubiquitinates BCL6, marking it for degradation by the proteasome.[2]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of this compound-induced BCL6 degradation.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its non-degrading stereoisomer, CCT373567.
Table 1: In Vitro Activity of this compound and CCT373567 [3]
| Compound | BCL6 TR-FRET IC50 (nM) | OCI-Ly1 DC50 (nM) [% degradation] | HT DC50 (nM) [% degradation] |
| This compound | 2.2 | 0.7 [92%] | 1.0 [85%] |
| CCT373567 | 2.9 | >2000 | >2000 |
Table 2: Antiproliferative Activity (GI50, nM) in DLBCL Cell Lines (14-day assay) [3]
| Compound | HT | Karpas 422 | SU-DHL-4 | OCI-Ly1 | OCI-Ly3 (BCL6 low) |
| This compound | 8.0 | 1.4 | 2.1 | 12.5 | 1900 |
| CCT373567 | 362 | 38 | 83 | 820 | 2145 |
Table 3: In Vivo Pharmacokinetics of this compound in Female Balb/C Mice [3]
| Route | Dose (mg/kg) | Bioavailability (%) | Clearance (mL/min/kg) | Vss (L/kg) |
| i.v. | 1 | N/A | 5.7 | 0.47 |
| p.o. | 5 | 44 | N/A | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on published literature and standard laboratory procedures.
BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ability of a compound to inhibit the protein-protein interaction between the BCL6 BTB domain and a fluorescently labeled co-repressor peptide.
Materials:
-
Assay Buffer A: 50 mM HEPES pH 7.5, 125 mM NaCl, 0.01% Triton X-100.[4]
-
Assay Buffer B: Assay Buffer A supplemented with 1 mM Glutathione or 0.5 mM DTT (prepare fresh).[4]
-
Assay Buffer C: Assay Buffer B supplemented with 0.03% BSA (prepare fresh).[4]
-
Biotinylated BCL6 protein (e.g., BCL6-Avitag).
-
Cy5-labeled co-repressor peptide (e.g., BCoR-Cy5).[4]
-
Europium-labeled Streptavidin (Eu-SA).[4]
-
384-well low-volume plates.
-
TR-FRET plate reader.
Protocol:
-
Prepare serial dilutions of this compound in DMSO, followed by an intermediate dilution in Assay Buffer C.
-
Add 1.5 µL of the compound dilutions to the 384-well plate.
-
Add 3.5 µL of biotinylated BCL6 protein (final concentration ~2 nM) to each well.[4]
-
Mix briefly, centrifuge, and incubate for 30 minutes at room temperature.[4]
-
Prepare a 1:1 mixture of Cy5-labeled co-repressor peptide (final concentration ~100 nM) and Eu-SA (final concentration ~2 nM).[4]
-
Add 10 µL of the peptide/Eu-SA mix to each well.[4]
-
Incubate the plate for 2 hours at room temperature, protected from light.[4]
-
Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of acceptor (665 nm) to donor (620 nm) fluorescence and plot against compound concentration to determine the IC50 value.
Cellular BCL6 Degradation Assay (DC50 Determination)
This assay quantifies the concentration of this compound required to induce 50% degradation of endogenous BCL6 in cells.
Materials:
-
DLBCL cell lines (e.g., OCI-Ly1, HT).
-
Cell culture medium and supplements.
-
This compound.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.[1]
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibodies: anti-BCL6 and anti-loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed cells in multi-well plates and allow them to adhere or stabilize overnight.
-
Treat cells with a serial dilution of this compound for a defined period (e.g., 24 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatants using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BCL6 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify BCL6 protein levels relative to the loading control.
-
Plot the percentage of remaining BCL6 against compound concentration to determine the DC50 value.
Antiproliferation Assay (GI50 Determination)
This assay measures the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
DLBCL cell lines.
-
Opaque-walled 96-well or 384-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Protocol:
-
Seed cells at an appropriate density in opaque-walled multi-well plates.
-
Allow cells to acclimate for 24 hours.
-
Treat cells with a serial dilution of this compound.
-
Incubate for an extended period, as specified (e.g., 14 days for this compound).[3]
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the percentage of viable cells against compound concentration to determine the GI50 value.
Signaling Pathways and Experimental Workflows
BCL6 Downstream Signaling Pathway
Degradation of BCL6 by this compound leads to the de-repression of its target genes, which are involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis.
Caption: Downstream effects of this compound-mediated BCL6 degradation.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of this compound in a DLBCL xenograft model.
Caption: Workflow for in vivo efficacy testing of this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of BCL6 and a potential starting point for the development of novel therapeutics for BCL6-driven malignancies. Its mechanism as a molecular glue degrader offers a distinct advantage over simple inhibition by leading to the complete removal of the target protein. The data and protocols presented in this guide provide a framework for the further investigation and application of this compound in cancer research and drug discovery.
References
- 1. BCL6 programs lymphoma cells for survival and differentiation through distinct biochemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 2061447 - BCL6 TR-FRET Protocol from US Patent US12310975: "Modulators of BCL6 proteolysis and associated methods of use" - PubChem [pubchem.ncbi.nlm.nih.gov]
CCT373566: A Technical Whitepaper on the Potent BCL6 Molecular Glue Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT373566 is a potent and orally active molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][2][3] As a key oncogenic driver in lymphoid malignancies, BCL6 is a prime therapeutic target.[3][4][5] this compound induces the degradation of BCL6, leading to potent anti-proliferative activity in BCL6-dependent cancer cell lines and demonstrating tumor growth reduction in preclinical xenograft models.[1][4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Introduction
B-cell lymphoma 6 (BCL6) is a transcriptional repressor essential for the formation of germinal centers and the development of B-cells.[4] Its dysregulation is a hallmark of several lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL).[5] BCL6 exerts its oncogenic effects by repressing genes involved in cell cycle control, DNA damage response, and apoptosis. Consequently, the targeted degradation of BCL6 presents a promising therapeutic strategy.
This compound emerged from the optimization of a benzimidazolone molecular glue-type degrader, CCT369260.[3] It is a highly potent compound that induces the degradation of BCL6, offering a potential advantage over traditional small molecule inhibitors that only block the protein's function.[4]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₆H₂₉ClF₂N₆O₃ | [6] |
| Molecular Weight | 547.00 g/mol | [6] |
| CAS Number | 2378853-66-6 | [6] |
| Appearance | Solid powder | [6] |
Mechanism of Action
This compound functions as a "molecular glue," inducing the proximity and interaction between BCL6 and an E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of BCL6, marking it for degradation by the proteasome. The degradation of BCL6 relieves the repression of its target genes, ultimately leading to anti-proliferative effects in BCL6-dependent cancer cells. While the specific E3 ligase has not been explicitly named in the provided search results, the "molecular glue" mechanism is a well-established mode of action for this class of degraders.
Quantitative Data
In Vitro Potency
| Assay | Cell Line | Value | Reference |
| BCL6 TR-FRET IC₅₀ | - | 2.2 nM | [1][2][7] |
| Cellular BCL6 Degradation DC₅₀ | OCI-Ly1 | 0.7 nM | [7] |
| Cellular BCL6 Degradation DC₅₀ | Karpas 422 | 1.0 nM (85% Dₘₐₓ) | [4] |
| GI₅₀ | OCI-Ly1 | 2.1 nM | [4] |
| GI₅₀ | Karpas 422 | 1.4 nM | [4] |
| GI₅₀ | HT | 8.0 nM | [4] |
| GI₅₀ | SU-DHL-4 | 12.5 nM | [4] |
| GI₅₀ | OCI-Ly3 (BCL6 low) | 1900 nM | [4] |
Pharmacokinetics (in female Balb/C mice)
| Parameter | Route | Dose | Value | Reference |
| Bioavailability (F) | p.o. | 5 mg/kg | 44% | [1] |
| Clearance (CL) | i.v. | 1 mg/kg | 5.7 mL/min/kg | [1] |
Experimental Protocols
BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is adapted from a general BCL6 TR-FRET assay described in the public domain and is intended to determine the IC₅₀ of this compound.
Materials:
-
Assay Buffer A: 50 mM HEPES pH 7.5, 125 mM NaCl, 0.01% Triton X-100.
-
Assay Buffer B: Buffer A + 1 mM Glutathione or 0.5 mM DTT (freshly prepared).
-
Assay Buffer C: Buffer B + 0.03% BSA (freshly prepared).
-
BCL6-avitag-Biotin protein.
-
BCoR-Cy5 peptide.
-
Europium-labeled Streptavidin (Eu-SA).
-
This compound compound.
-
384-well black, low-volume microplates.
-
Envision plate reader or equivalent TR-FRET capable reader.
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a 3-fold serial dilution in DMSO to create a concentration gradient.
-
Create an intermediate dilution plate by transferring 5 µL of each compound concentration to 45 µL of Assay Buffer C (10% DMSO).
-
-
Assay Plate Preparation:
-
Spot 1.5 µL of the intermediate compound dilutions into duplicate wells of a 384-well plate.
-
Add 3.5 µL of BCL6-avitag-Biotin protein solution (final concentration ~8.5 nM) to each well.
-
Mix briefly, centrifuge the plate, and incubate for 30 minutes at room temperature.
-
-
Detection Reagent Addition:
-
Prepare a 1:1 mixture of BCoR-Cy5 peptide (final concentration ~300 nM) and Eu-SA (final concentration ~6 nM).
-
Add 10 µL of this mixture to each well.
-
-
Incubation and Measurement:
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Read the plate on an Envision plate reader, measuring the emissions at 615 nm and 665 nm after excitation at 337 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm/615 nm).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular BCL6 Degradation Assay (Meso Scale Discovery - MSD)
This protocol outlines a general procedure for quantifying BCL6 protein levels in cell lysates following treatment with this compound.
Materials:
-
OCI-Ly1 or Karpas 422 cells.
-
This compound.
-
Cell culture medium and supplements.
-
Lysis buffer.
-
MSD BCL6 assay plate.
-
Detection antibody (e.g., SULFO-TAG labeled anti-BCL6 antibody).
-
MSD Read Buffer T.
-
MSD instrument.
Procedure:
-
Cell Treatment:
-
Seed OCI-Ly1 or Karpas 422 cells in appropriate culture plates.
-
Treat cells with a serial dilution of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Harvest the cells and wash with PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
MSD Assay:
-
Add blocking solution to the MSD plate and incubate.
-
Wash the plate.
-
Add cell lysates (normalized for total protein) to the wells and incubate.
-
Wash the plate.
-
Add the SULFO-TAG labeled detection antibody and incubate.
-
Wash the plate.
-
Add MSD Read Buffer T to each well.
-
-
Data Acquisition and Analysis:
-
Read the plate on an MSD instrument.
-
Normalize the BCL6 signal to a housekeeping protein or total protein.
-
Plot the normalized BCL6 levels against the logarithm of the this compound concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a DLBCL xenograft model.
Materials:
-
OCI-Ly1 or HT human DLBCL cells.[4]
-
Female SCID (Severe Combined Immunodeficiency) mice.[4]
-
This compound.
-
Vehicle solution (e.g., corn oil with a small percentage of DMSO).[2]
-
Matrigel (optional).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of OCI-Ly1 or HT cells (e.g., 1 x 10⁷ cells) in a suitable medium (with or without Matrigel) into the flank of female SCID mice.[4]
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Dosing:
-
Administer this compound orally (p.o.) at the desired dose (e.g., 50 mg/kg) and schedule (e.g., once or twice daily).[1]
-
Administer the vehicle solution to the control group.
-
-
Monitoring:
-
Monitor tumor volume and body weight regularly throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., due to tumor burden in the control group reaching the endpoint), euthanize the animals.
-
Excise the tumors, weigh them, and, if required, process them for pharmacodynamic analysis (e.g., Western blotting for BCL6 levels).
-
Compare the tumor growth inhibition between the treated and vehicle groups.
-
Synthesis Overview
This compound was developed through the optimization of a previously reported benzimidazolone molecular glue-type degrader, CCT369260.[3] The synthesis of this compound is based on a tricyclic quinolinone scaffold.[4] The final step in the synthesis of related tricyclic quinolinone analogs involves a nucleophilic aromatic substitution (SNAr) reaction.[2] This reaction typically involves the coupling of an amine-containing fragment to a di- or tri-substituted pyrimidine core.
Conclusion
This compound is a highly potent, orally bioavailable BCL6 molecular glue degrader with significant anti-proliferative activity in preclinical models of B-cell lymphomas. Its ability to induce the degradation of BCL6 offers a compelling therapeutic strategy for cancers driven by this oncogene. The data and protocols presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals working on targeted protein degradation and novel cancer therapeutics. Further investigation into the clinical potential of this compound and similar BCL6 degraders is warranted.
References
- 1. AID 2061447 - BCL6 TR-FRET Protocol from US Patent US12310975: "Modulators of BCL6 proteolysis and associated methods of use" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - figshare - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Discovery and Development of CCT373566: A Potent BCL6 Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CCT373566 is a potent and orally bioavailable molecular glue degrader of the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). This technical guide details the discovery, development, and preclinical evaluation of this compound, providing a comprehensive overview of its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its characterization. This compound emerged from the optimization of a predecessor compound, CCT369260, exhibiting improved binding affinity to the BCL6 BTB domain and enhanced pharmacokinetic properties, leading to sustained in vivo target degradation. While demonstrating potent antiproliferative effects in BCL6-dependent cancer cell lines, its in vivo antitumor efficacy was found to be modest, highlighting the complexities of translating potent in vitro degradation to robust tumor regression.
Introduction
B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation of germinal centers and the maturation of B-cells.[1] Its deregulation and sustained expression are key oncogenic drivers in a significant portion of diffuse large B-cell lymphomas (DLBCL), making it a compelling therapeutic target.[1] The primary strategy for inhibiting BCL6 has been the disruption of the protein-protein interaction (PPI) between its BTB domain and corepressors.[1] The serendipitous discovery that certain small molecule inhibitors of the BTB domain could induce the proteasomal degradation of BCL6 opened a new avenue for therapeutic intervention.[1] This led to the development of "molecular glue" degraders, which function by inducing the polymerization of BCL6, thereby marking it for degradation.[1]
This compound was developed through the optimization of an earlier benzimidazolone-based BCL6 degrader, CCT369260.[1][2] While CCT369260 was capable of in vivo BCL6 degradation, its utility was limited by high clearance and modest bioavailability.[1][2] The development of this compound focused on improving these pharmacokinetic properties while enhancing the intrinsic degradation potency.[2]
Mechanism of Action
This compound acts as a molecular glue, inducing the proteasomal degradation of BCL6.[1][2] The proposed mechanism involves the binding of this compound to the BTB domain of BCL6, which in turn promotes the polymerization of the BCL6 protein.[1] This polymerization is recognized by the cellular protein degradation machinery, leading to the ubiquitination and subsequent degradation of BCL6 by the proteasome.
Figure 1: Proposed mechanism of this compound-induced BCL6 degradation.
In Vitro Pharmacology
The in vitro activity of this compound was assessed through various assays to determine its binding affinity, degradation potency, and antiproliferative effects.
Biochemical and Cellular Potency
This compound demonstrated high potency in both biochemical and cellular assays. The IC50 value, representing the concentration required to inhibit 50% of BCL6 binding in a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay, was determined to be 2.2 nM.[3] The cellular degradation potency (DC50), the concentration required to degrade 50% of BCL6 in OCI-Ly1 cells, was even more potent at 0.7 nM.[3]
| Parameter | This compound | CCT369260 (Predecessor) | Reference |
| BCL6 TR-FRET IC50 (nM) | 2.2 | 523 | [3][4] |
| MSD Degrader Assay [OCI-Ly1] DC50 (nM) | 0.7 | 54 | [3][4] |
| Dmax (%) | 96 | 100 | [4] |
Antiproliferative Activity
The antiproliferative effects of this compound were evaluated in a panel of BCL6-dependent and BCL6-low expressing DLBCL cell lines using a 14-day CellTiter-Glo® assay. This compound exhibited potent growth inhibition in BCL6-dependent cell lines.
| Cell Line | GI50 (nM) | BCL6 Dependence | Reference |
| HT | 8.0 | High | [5] |
| Karpas 422 | 1.4 | High | [5] |
| SU-DHL-4 | 12.5 | High | [5] |
| OCI-Ly1 | 2.1 | High | [5] |
| OCI-Ly3 | 1900 | Low | [5] |
In Vivo Pharmacology
The in vivo properties of this compound were characterized through pharmacokinetic, pharmacodynamic, and efficacy studies in mice.
Pharmacokinetics
Pharmacokinetic studies were conducted in female BALB/c mice. This compound demonstrated moderate oral bioavailability and low in vivo clearance, a significant improvement over its predecessor.
| Parameter | This compound | CCT369260 (Predecessor) | Reference |
| Dose (i.v., mg/kg) | 1 | - | [5] |
| Dose (p.o., mg/kg) | 5 | - | [5] |
| Bioavailability (F, %) | 44 | 54 | [4][5] |
| Clearance (CL, mL/min/kg) | 5.7 | 19.8 | [4][5] |
| Unbound Clearance (CLu, mL/min/kg) | 4670 | 46731 | [4] |
| Half-life (t1/2, h) | 1.15 | 1.4 | [4] |
| Volume of Distribution (Vss, L/kg) | 0.47 | 2.1 | [4] |
| Mouse Plasma Protein Binding (%) | 99.88 | 99.96 | [4] |
Pharmacodynamics and Efficacy
A PK/PD study in female SCID mice bearing OCI-Ly1 xenografts demonstrated that a single oral dose of 50 mg/kg this compound resulted in sustained BCL6 degradation in tumors for at least 24 hours.[4]
An efficacy study was conducted in female SCID mice with established HT DLBCL xenografts. This compound was administered orally at 50 mg/kg, twice daily, for 22 days.[5] Despite the potent in vitro activity and sustained in vivo target engagement, this compound demonstrated only a modest reduction in tumor growth compared to the vehicle control group.[5]
Experimental Protocols
BCL6 TR-FRET Assay
This assay measures the binding affinity of compounds to the BCL6 BTB domain.
-
Principle: A terbium-labeled anti-GST antibody (donor) binds to a GST-tagged BCL6 BTB domain, and a fluorescently labeled corepressor peptide (acceptor) binds to the BTB domain. Proximity of the donor and acceptor results in a FRET signal. Compounds that bind to the BTB domain displace the fluorescent peptide, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Add GST-BCL6, anti-GST-Tb, and the fluorescent peptide to assay wells.
-
Add serial dilutions of this compound or control compounds.
-
Incubate at room temperature.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate IC50 values from the dose-response curve.
-
Figure 2: Workflow for the BCL6 TR-FRET assay.
MSD BCL6 Degradation Assay
This assay quantifies the cellular degradation of BCL6.
-
Principle: This is a sandwich immunoassay using Meso Scale Discovery (MSD) technology. Cells are treated with the compound, and the remaining BCL6 protein in the cell lysate is captured by an antibody coated on the MSD plate and detected with a second, labeled antibody.
-
Protocol Outline:
-
Plate OCI-Ly1 cells and treat with a dilution series of this compound for a specified time.
-
Lyse the cells and transfer lysates to the MSD plate.
-
Incubate to allow BCL6 capture.
-
Wash and add the detection antibody.
-
Add read buffer and measure the electrochemiluminescence signal.
-
Calculate DC50 and Dmax values.
-
Cell Proliferation (CellTiter-Glo®) Assay
This assay measures cell viability as an indicator of antiproliferative activity.
-
Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Protocol Outline:
-
Seed DLBCL cells in 96-well plates and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for 14 days.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce lysis.
-
Incubate for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Calculate GI50 values from the dose-response curve.
-
In Vivo Xenograft Studies
-
Animal Model: Female severe combined immunodeficient (SCID) mice were used.
-
Cell Lines: HT or OCI-Ly1 human DLBCL cells were used to establish subcutaneous xenografts.
-
Tumor Implantation: 1 x 10^7 (HT) or 1.5 x 10^7 (OCI-Ly1) cells were injected subcutaneously into the flank of the mice.[4][5]
-
Treatment: When tumors reached a volume of approximately 0.5-0.8 cm³, mice were randomized into treatment and vehicle control groups. This compound was formulated for oral administration and dosed at 50 mg/kg twice daily.[4][5]
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint: At the end of the study (e.g., 22 days for the efficacy study), tumors were excised for pharmacodynamic analysis of BCL6 levels.[5]
Figure 3: General workflow for in vivo xenograft studies.
Conclusion
This compound represents a significant advancement in the development of BCL6 degraders, demonstrating high potency and favorable pharmacokinetic properties. Its discovery and development have provided valuable insights into the structure-activity relationships governing BCL6 degradation. While the modest in vivo efficacy observed with this compound underscores the challenges in translating potent molecular degradation into robust clinical responses, it remains an important chemical probe for further investigation of BCL6 biology and the development of next-generation BCL6-targeting therapeutics. The detailed experimental data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery.
References
CCT373566: A Potent and Selective Chemical Probe for BCL6 Degradation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 6 (BCL6) protein is a master transcriptional repressor crucial for the formation of germinal centers (GCs) during the adaptive immune response.[1] Dysregulation of BCL6 activity is a key driver in several lymphoid malignancies, particularly diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[1][2] CCT373566 is a potent, selective, and orally bioavailable small molecule that functions as a chemical probe for BCL6.[1][3] Unlike traditional inhibitors that block protein function, this compound is a "molecular glue" degrader that induces the proteasomal degradation of BCL6.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound acts as a molecular glue, inducing the polymerization of BCL6.[4] This polymerization event is recognized by the cellular ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the BCL6 protein.[5][6] This degradation mechanism offers a distinct advantage over simple inhibition, as it removes the entire protein scaffold, preventing any non-canonical or scaffolding functions of BCL6. The degradation is highly specific, with proteomic studies showing selective reduction of BCL6 levels upon treatment with similar degrader molecules.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound.
Table 1: Biochemical and Cellular Activity of this compound [2][3]
| Assay Type | Parameter | Value (nM) | Cell Line/System |
| Biochemical Assay | |||
| TR-FRET | IC50 | 2.2 | BCL6 BTB domain |
| Cellular Assays | |||
| MSD Degrader Assay | DC50 | 0.7 | OCI-Ly1 |
| Dmax | >90% | OCI-Ly1 | |
| Cell Proliferation (GI50) | 1.4 | Karpas 422 | |
| 8.0 | HT | ||
| 12.5 | SU-DHL-4 | ||
| >1000 | OCI-Ly3 (BCL6-low) |
Table 2: In Vivo Pharmacokinetics of this compound in Mice [2]
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Oral (p.o.) | 50 | 1230 | 2 | 8610 | 44 |
| Intravenous (i.v.) | 10 | 2800 | 0.08 | 3940 | - |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ability of this compound to disrupt the interaction between the BCL6 BTB domain and a peptide from the BCL6 co-repressor (BCOR).
Materials:
-
Recombinant human BCL6 BTB domain (amino acids 1-129) with a biotin tag
-
Cy5-labeled BCOR peptide
-
Europium-labeled streptavidin (donor fluorophore)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to a 2X final concentration.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a master mix containing biotinylated BCL6 BTB domain (final concentration 5 nM) and Cy5-BCOR peptide (final concentration 100 nM) in Assay Buffer.
-
Add 5 µL of the BCL6/BCOR master mix to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Prepare a solution of Europium-labeled streptavidin (final concentration 2.5 nM) in Assay Buffer.
-
Add 10 µL of the Europium-streptavidin solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Cy5).
-
The TR-FRET signal is calculated as the ratio of the acceptor (665 nm) to donor (615 nm) fluorescence. IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Meso Scale Discovery (MSD) BCL6 Degradation Assay
This immunoassay quantifies the levels of endogenous BCL6 protein in cells following treatment with this compound.
Materials:
-
DLBCL cell lines (e.g., OCI-Ly1)
-
This compound
-
MSD Human BCL6 Assay Kit
-
MSD Read Buffer T
-
MSD Sector Imager
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
Procedure:
-
Seed DLBCL cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells by adding lysis buffer and incubate on ice for 20 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Follow the manufacturer's protocol for the MSD Human BCL6 Assay Kit. Briefly, add the normalized cell lysates to the pre-coated MSD plate.
-
Incubate, wash, and add the detection antibody.
-
Add MSD Read Buffer T and immediately read the plate on an MSD Sector Imager.
-
The amount of BCL6 is proportional to the electrochemiluminescence signal. DC50 (concentration at 50% maximal degradation) and Dmax (maximal degradation) values are calculated by plotting the BCL6 signal against the logarithm of the compound concentration.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, which is an indicator of metabolically active cells.[7][8][9]
Materials:
-
DLBCL cell lines
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at a density of 1 x 10^4 cells/well.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plates for the desired duration (e.g., 72 hours).
-
Equilibrate the plates to room temperature for 30 minutes.[8]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[8][9]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[8][9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8][9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition (GI50) values by plotting the luminescence signal against the logarithm of the compound concentration.
In Vivo Xenograft Model
This protocol describes the establishment of a DLBCL xenograft model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Severe combined immunodeficient (SCID) mice
-
DLBCL cell line (e.g., OCI-Ly1)
-
Matrigel
-
This compound formulated for oral gavage
-
Calipers
Procedure:
-
Harvest DLBCL cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each SCID mouse.
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control orally at the desired dose and schedule (e.g., 50 mg/kg, twice daily).
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot to confirm BCL6 degradation).
Visualizations
BCL6 Transcriptional Repression Pathway
BCL6 functions as a transcriptional repressor by recruiting co-repressor complexes to the promoter regions of its target genes. This leads to chromatin condensation and suppression of gene expression. Key downstream targets of BCL6 include genes involved in cell cycle control, DNA damage response, and differentiation.[10][11][12]
Caption: BCL6 transcriptional repression and this compound-mediated degradation.
Experimental Workflow for this compound Characterization
The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency and mechanism of action, followed by in vivo studies to assess its efficacy.
Caption: Workflow for the characterization of this compound.
Conclusion
This compound is a valuable chemical probe for studying the biology of BCL6. Its potent and selective degradation of BCL6 provides a powerful tool to investigate the consequences of BCL6 removal in various cellular and in vivo models. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of BCL6-dependent processes and for the development of novel therapeutics targeting this key oncoprotein.
References
- 1. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule induced polymerization of BCL6 facilitates SIAH1 mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BCL6 represses CHEK1 and suppresses DNA damage pathways in normal and malignant B-cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of CCT373566 Activity: A Molecular Glue for BCL6 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT373566 is a potent and orally active small molecule that has emerged as a significant tool for probing the function of the B-cell lymphoma 6 (BCL6) protein.[1][2][3] It functions as a "molecular glue"-type degrader, inducing the proteasomal degradation of BCL6, a transcriptional repressor frequently deregulated in lymphoid malignancies.[1][4] This technical guide delves into the structural basis of this compound's activity, its mechanism of action, and the key experimental findings that underpin our understanding of this compound.
Mechanism of Action: Inducing BCL6 Degradation
This compound exerts its effects by directly binding to the BTB domain of BCL6.[1][5] This binding event is proposed to induce a conformational change or expose a surface on BCL6 that leads to its polyubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation of BCL6 alleviates its repressive effect on genes involved in cell cycle control, apoptosis, and differentiation, thereby inhibiting the proliferation of BCL6-dependent cancer cells.[1]
The degradation mechanism is highly specific and exhibits a sharp structure-activity relationship (SAR), where subtle stereochemical changes in the this compound molecule can abolish its degradation-inducing activity.[1][4] This highlights the precise nature of the interaction required to trigger the degradation cascade.
Structural Basis of Interaction
X-ray crystallography studies have been pivotal in elucidating the precise binding mode of this compound to the BCL6 BTB domain.[1][5][6]
Binding Site: this compound binds within a pocket at the interface of the BCL6 BTB dimer.[1][5][6]
Key Interactions:
-
The tricyclic quinolinone core of this compound is largely buried within the binding pocket.[1][5]
-
A chloropyrimidine moiety is clamped between Tyr58 and Asn21 of BCL6, engaging in a π-π interaction with Tyr58.[1][6]
-
Hydrogen bonds are formed with Met51, Ala52, and Glu115.[1][6]
-
A terminal 7-membered ring occupies a sub-pocket defined by residues His14, Asp17, Val18, and Cys53.[1][6]
-
Crucially, the piperidine group , which is essential for degradation, is exposed to the solvent.[1][5] The specific stereochemistry of the hydroxyl and methyl groups on this piperidine ring is critical for activity, with the hydroxyl group forming a hydrogen bond with a nearby water molecule, potentially restricting the piperidine's conformation.[1][6]
The binding of this compound is believed to promote the polymerization of BCL6, a process linked to its subsequent degradation.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BCL6 signaling pathway targeted by this compound and a general workflow for its characterization.
Caption: BCL6 signaling pathway and the mechanism of this compound-induced degradation.
Caption: A general experimental workflow for the characterization of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its predecessor, CCT369260.
Table 1: In Vitro Activity of BCL6 Degraders
| Compound | BCL6 TR-FRET IC50 (nM) | OCI-Ly1 DC50 (nM) | Free DC50 (nM) |
| This compound | 2.2 | 0.7 | Not explicitly stated, but >13-fold more potent than CCT369260 |
| CCT369260 | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Data compiled from multiple sources.[2][5][7] The free DC50 is calculated using the fraction unbound in the assay medium.
Table 2: Antiproliferative Activity (GI50, nM) in DLBCL Cell Lines
| Cell Line | This compound | CCT373567 (non-degrading isomer) |
| HT | 1.4 | - |
| Karpas 422 | 12.5 | - |
| SU-DHL-4 | - | - |
| OCI-Ly1 | Potent | Modest |
| OCI-Ly3 (BCL6 low) | Inactive | - |
Data extracted from multiple sources.[5][7] A dash (-) indicates data was not provided in the search results.
Table 3: In Vivo Pharmacokinetic Parameters in Mice
| Compound | Dosing | Bioavailability (%) | Clearance (mL/min/kg) |
| This compound | 1 mg/kg i.v. & 5 mg/kg p.o. | 44 | 5.7 |
Data from in vivo studies in Balb/C mice.[5]
Key Experimental Protocols
Detailed experimental protocols are often found in the supplementary information of the primary research articles. Below is a summary of the methodologies employed in the characterization of this compound.
1. BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
-
Purpose: To determine the binding affinity (IC50) of compounds to the BCL6 BTB domain.
-
General Protocol: This assay typically involves incubating the BCL6 protein (often tagged with a donor fluorophore like terbium) with a fluorescently labeled peptide derived from a BCL6 co-repressor (the acceptor). Binding of the peptide to BCL6 brings the donor and acceptor into proximity, resulting in a FRET signal. Test compounds that inhibit this interaction will reduce the FRET signal. The concentration of the compound that inhibits 50% of the signal is the IC50.
2. Cellular BCL6 Degradation Assay
-
Purpose: To measure the ability of a compound to induce the degradation of BCL6 in cells (DC50).
-
General Protocol:
-
Culture BCL6-dependent cell lines (e.g., OCI-Ly1, HT).
-
Treat cells with a concentration range of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the amount of BCL6 protein. This can be done by Western blotting, where BCL6 levels are normalized to a loading control (e.g., GAPDH), or by a more quantitative method like capillary electrophoresis.[1]
-
The DC50 is the concentration of the compound that results in a 50% reduction in BCL6 protein levels.
-
3. X-ray Crystallography
-
Purpose: To determine the three-dimensional structure of this compound in complex with the BCL6 BTB domain.
-
General Protocol:
-
Express and purify the BCL6 BTB domain protein.
-
Co-crystallize the protein with this compound. This involves screening various conditions (e.g., pH, temperature, precipitating agents) to obtain high-quality crystals.
-
Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Process the diffraction data and solve the crystal structure to visualize the binding mode of this compound. The PDB ID for the this compound-BCL6 structure is 7QK0.[5][6]
-
4. In Vivo Xenograft Studies
-
Purpose: To evaluate the pharmacokinetic properties, pharmacodynamic effects, and anti-tumor efficacy of this compound in a living organism.
-
General Protocol:
-
Establish tumor xenografts by subcutaneously injecting human DLBCL cells (e.g., OCI-Ly1 or HT) into immunocompromised mice (e.g., SCID mice).[5]
-
Once tumors reach a certain size, treat the mice with this compound (e.g., by oral gavage) or a vehicle control.[5]
-
For pharmacokinetic (PK) studies, collect blood samples at various time points after dosing to measure drug concentration.[5]
-
For pharmacodynamic (PD) studies, collect tumor tissue to measure BCL6 protein levels.[5]
-
For efficacy studies, monitor tumor volume over time.[5] All animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.[5]
-
Conclusion
This compound represents a significant advancement in the development of targeted therapies against BCL6-driven malignancies. Its unique mechanism as a molecular glue degrader, elucidated through detailed structural and functional studies, provides a powerful tool for cancer research and a promising scaffold for the development of novel therapeutics. The sharp SAR and specific stereochemical requirements for its activity underscore the precision of this therapeutic modality. Further optimization of its in vivo efficacy remains an area of active investigation.[3][5]
References
- 1. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | BCL6 degarder | Probechem Biochemicals [probechem.com]
The Molecular Glue CCT373566: A Technical Guide to its Effect on BCL6 and its Corepressors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 6 (BCL6) protein is a crucial transcriptional repressor involved in the regulation of the germinal center reaction and is a key oncogenic driver in diffuse large B-cell lymphoma (DLBCL).[1] Its function is mediated through the recruitment of corepressor complexes, including SMRT (NCOR2), NCOR1, and BCOR, to its BTB domain, leading to the repression of genes involved in cell cycle control, differentiation, and apoptosis.[1] CCT373566 has emerged as a potent and orally active molecular glue degrader of BCL6, offering a promising therapeutic strategy for BCL6-dependent malignancies.[2][3] This technical guide provides an in-depth analysis of the effects of this compound on BCL6 and its corepressors, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Mechanism of Action: BCL6 Degradation
This compound functions as a molecular glue, inducing the degradation of the BCL6 protein.[3] This is a distinct mechanism from traditional small molecule inhibitors that aim to block the protein-protein interaction between BCL6 and its corepressors. By promoting the degradation of BCL6, this compound effectively eliminates the scaffold necessary for the recruitment of corepressor complexes, thereby abrogating BCL6-mediated transcriptional repression. The effect on BCL6 corepressors is therefore an indirect consequence of BCL6 depletion.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay | Source |
| BCL6 Degradation (DC50) | |||
| OCI-Ly1 cells | 0.7 nM | Cellular BCL6 Degradation Assay | [4] |
| Binding Affinity (IC50) | |||
| BCL6 BTB Domain | 2.2 nM | TR-FRET Assay | [2][5] |
| Anti-proliferative Activity (GI50) | |||
| HT cells | 8.0 nM | 14-day Proliferation Assay | [1][6] |
| Karpas 422 cells | 1.4 nM | 14-day Proliferation Assay | [1] |
| SU-DHL-4 cells | 12.5 nM | 14-day Proliferation Assay | [1] |
| OCI-Ly1 cells | 2.1 nM | 14-day Proliferation Assay | [1] |
| OCI-Ly3 cells (BCL6-low) | 1900 nM | 14-day Proliferation Assay | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for BCL6 Binding
This assay quantitatively measures the binding affinity of this compound to the BCL6 BTB domain by detecting the disruption of the interaction between a fluorescently labeled corepressor peptide and the BCL6 protein.
Materials:
-
Recombinant human BCL6 BTB domain (residues 32-129) with an N-terminal His-tag.
-
Biotinylated SMRT peptide (biotin-Ahx-LPQLSPPAADL).
-
Europium-labeled streptavidin (donor fluorophore).
-
APC-labeled anti-His antibody (acceptor fluorophore).
-
Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
This compound serially diluted in DMSO.
Protocol:
-
Prepare a mix of BCL6 BTB domain and biotinylated SMRT peptide in assay buffer.
-
Add this compound at various concentrations to the wells of a 384-well plate.
-
Add the BCL6/SMRT peptide mix to the wells.
-
Incubate for 60 minutes at room temperature.
-
Prepare a detection mix containing Europium-labeled streptavidin and APC-labeled anti-His antibody in assay buffer.
-
Add the detection mix to the wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against the concentration of this compound to determine the IC50 value.
Cellular BCL6 Degradation Assay (Meso Scale Discovery - MSD)
This immunoassay-based method quantifies the levels of endogenous BCL6 protein in cells following treatment with this compound.
Materials:
-
OCI-Ly1 cells.
-
RPMI-1640 medium supplemented with 10% FBS.
-
This compound serially diluted in DMSO.
-
MSD Human BCL6 Assay Kit.
-
Lysis buffer (provided with the MSD kit).
-
Protease and phosphatase inhibitors.
Protocol:
-
Seed OCI-Ly1 cells in a 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells using the provided lysis buffer supplemented with protease and phosphatase inhibitors.
-
Transfer the cell lysates to the MSD BCL6 assay plate, which is pre-coated with a capture antibody.
-
Incubate for 2 hours at room temperature with shaking.
-
Wash the plate according to the manufacturer's instructions.
-
Add the detection antibody (SULFO-TAG labeled) and incubate for 1 hour at room temperature with shaking.
-
Wash the plate.
-
Add MSD Read Buffer T and read the plate on an MSD instrument.
-
The resulting electrochemiluminescence signal is proportional to the amount of BCL6 protein. Plot the signal against the concentration of this compound to determine the DC50 value.
Visualizations
BCL6 Signaling Pathway and Corepressor Recruitment
Caption: BCL6 dimer recruits corepressors and HDACs to repress gene transcription.
This compound Mechanism of Action: BCL6 Degradation
Caption: this compound induces the proteasomal degradation of BCL6 protein.
Experimental Workflow: TR-FRET Assay
Caption: Workflow for determining this compound binding affinity using TR-FRET.
Experimental Workflow: Cellular BCL6 Degradation Assay
Caption: Workflow for quantifying this compound-induced BCL6 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace [repository.icr.ac.uk]
- 3. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. files.core.ac.uk [files.core.ac.uk]
CCT373566: A Molecular Glue for Targeted Degradation of the Transcriptional Repressor BCL6
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CCT373566 is a potent and orally bioavailable small molecule that operates as a molecular glue-type degrader of the B-cell lymphoma 6 (BCL6) protein.[1][2] BCL6 is a key transcriptional repressor implicated in the pathogenesis of certain lymphoid malignancies, making it a compelling therapeutic target.[3][4] this compound represents a significant advancement in the chemical toolbox for probing BCL6 biology and for the potential development of novel cancer therapeutics. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols.
Core Mechanism: Transcriptional Repression via BCL6 Degradation
This compound functions by inducing the targeted degradation of the BCL6 protein.[3][4] This is achieved through a novel mechanism of action wherein the molecule induces the polymerization of BCL6 homodimers into higher-order filaments.[1][3] These drug-induced filaments are subsequently recognized and ubiquitinated by the E3 ligase SIAH1, marking them for proteasomal degradation.[1][3] The degradation of BCL6 alleviates its repressive effect on target genes, leading to the activation of pathways involved in cell cycle arrest and apoptosis.[5]
Signaling Pathway of this compound-Induced BCL6 Degradation
Caption: this compound-induced BCL6 degradation pathway.
Quantitative Performance Data
This compound has demonstrated potent activity in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Biochemical and Cellular Activity of this compound
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| TR-FRET | IC50 | 2.2 nM | Biochemical Assay | [1][2] |
| MSD Degrader Assay | DC50 | 0.7 nM | OCI-Ly1 | [1] |
| MSD Degrader Assay | Dmax | 92% | OCI-Ly1 | [1] |
| MSD Degrader Assay | DC50 | 1.0 nM | Karpas 422 | [1] |
| MSD Degrader Assay | Dmax | 85% | Karpas 422 | [1] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | GI50 (nM) | BCL6 Dependence | Reference |
| OCI-Ly1 | 2.1 | Dependent | [1] |
| Karpas 422 | 1.4 | Dependent | [1] |
| HT | 8.0 | Dependent | [1] |
| SU-DHL-4 | 12.5 | Dependent | [1] |
| OCI-Ly3 | 1900 | Low Expression | [1] |
GI50: Half-maximal growth inhibition concentration.
Table 3: In Vivo Pharmacokinetic and Efficacy Data for this compound
| Parameter | Value | Animal Model | Dosing | Reference |
| Oral Bioavailability | 44% | Balb/C Mice | 5 mg/kg p.o. | [1] |
| In Vivo Clearance (CL) | 5.7 mL/min/kg | Balb/C Mice | 1 mg/kg i.v. | [1] |
| Tumor Growth Inhibition (T/C) | 0.6 | HT DLBCL Xenograft | 50 mg/kg p.o. BID for 22 days | [1] |
T/C: Treatment vs. Control tumor volume ratio.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is designed to measure the binding affinity of this compound to the BCL6 BTB domain.
Materials:
-
Recombinant human BCL6 BTB domain protein
-
Biotinylated BCL6 co-repressor peptide
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the BCL6 BTB domain protein, biotinylated co-repressor peptide, and the this compound dilution series.
-
Incubate at room temperature for 60 minutes.
-
Add the Europium-labeled antibody and streptavidin-conjugated acceptor fluorophore.
-
Incubate at room temperature for 60 minutes in the dark.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and plot against the compound concentration to determine the IC50 value.
Cellular BCL6 Degradation Assay (MSD)
This electrochemiluminescence-based assay quantifies the degradation of endogenous BCL6 in cells following treatment with this compound.
Materials:
-
BCL6-dependent lymphoma cell lines (e.g., OCI-Ly1, Karpas 422)
-
This compound
-
Cell culture medium and supplements
-
MSD plates with anti-BCL6 capture antibody
-
SULFO-TAG labeled anti-BCL6 detection antibody
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
MSD reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and transfer the lysate to the MSD plate pre-coated with the capture antibody.
-
Incubate for 2 hours at room temperature with shaking.
-
Wash the plate and add the SULFO-TAG labeled detection antibody.
-
Incubate for 1 hour at room temperature with shaking.
-
Wash the plate and add MSD read buffer.
-
Read the plate on an MSD instrument.
-
Normalize the signal to total protein concentration and plot against compound concentration to determine DC50 and Dmax values.
Cell Proliferation (GI50) Assay
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Lymphoma cell lines (e.g., OCI-Ly1, Karpas 422, HT, SU-DHL-4, OCI-Ly3)
-
This compound
-
Cell culture medium and supplements
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells at a low density in a 96-well plate.
-
Treat cells with a serial dilution of this compound.
-
Incubate for an extended period (e.g., 14 days for lymphoma cell lines).[1]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Plot the luminescent signal against the compound concentration to determine the GI50 value.
In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model of lymphoma.
Materials:
-
Female SCID mice
-
HT or OCI-Ly1 lymphoma cells
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of lymphoma cells (e.g., 1 x 10^7 HT cells or 1.5 x 10^7 OCI-Ly1 cells) into the flank of each mouse.[1][6]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a specified volume (e.g., 0.5-0.8 cm³), randomize the mice into treatment and vehicle control groups.[1][6]
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally (p.o.) twice daily (BID).[1]
-
Measure tumor volume and body weight at regular intervals throughout the study.
-
At the end of the study (e.g., 22 days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).[1]
-
Calculate the tumor growth inhibition (T/C ratio).
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of BCL6 and a promising lead compound for the development of novel therapeutics for BCL6-driven malignancies. Its unique mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic properties make it a compelling molecule for further investigation. The experimental protocols provided herein offer a framework for researchers to utilize this compound in their own studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for CCT373566 in DLBCL Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT373566 is a potent and selective molecular glue degrader of the B-cell lymphoma 6 (BCL6) protein.[1][2][3] BCL6 is a transcriptional repressor that acts as an oncogenic driver in lymphoid malignancies, including Diffuse Large B-cell Lymphoma (DLBCL).[1][3] By inducing the degradation of BCL6, this compound offers a promising therapeutic strategy for BCL6-dependent cancers.[1][3] These application notes provide detailed protocols for the in vitro evaluation of this compound in DLBCL cell lines, covering cell culture, viability assays, and protein degradation analysis.
Mechanism of Action
This compound functions as a "molecular glue," inducing the proteasomal degradation of BCL6.[1] BCL6 is a key transcriptional repressor crucial for the formation of germinal centers (GCs) and is frequently deregulated in DLBCL.[1][3] It represses genes involved in cell cycle control, DNA damage response, and apoptosis, thereby promoting the proliferation and survival of lymphoma cells.[1][3] this compound binds to the BTB domain of BCL6, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This depletion of BCL6 reactivates the expression of its target genes, resulting in anti-proliferative effects and apoptosis in BCL6-dependent DLBCL cells.
Figure 1: Simplified signaling pathway of BCL6 and the mechanism of action of this compound in DLBCL cells.
Quantitative Data
The in vitro efficacy of this compound has been evaluated in various DLBCL cell lines. The following tables summarize the key quantitative data for this compound and its non-degrading stereoisomer, CCT373567.
| Cell Line | Description | GI50 (nM) [this compound] | GI50 (nM) [CCT373567] |
| HT | BCL6-dependent DLBCL | 8.0 | 362 |
| Karpas 422 | BCL6-dependent DLBCL | 1.4 | 38 |
| SU-DHL-4 | BCL6-dependent DLBCL | 12.5 | 820 |
| OCI-Ly1 | BCL6-dependent DLBCL | 2.1 | 83 |
| OCI-Ly3 | BCL6 low-expressing | 1900 | 2145 |
| Data represents the geometric mean of at least three replicates.[3] |
Table 1: Antiproliferative Activity of this compound and CCT373567 in DLBCL Cell Lines.
| Cell Line | DC50 (nM) [this compound] | Dmax (%) [this compound] | DC50 (nM) [CCT373567] |
| OCI-Ly1 | 0.7 | 92% | >2000 |
| Karpas 422 | 1.0 | 85% | >2000 |
| Data represents the geometric mean of at least three replicates.[3] |
Table 2: BCL6 Degradation Activity of this compound and CCT373567 in DLBCL Cell Lines.
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
DLBCL cell lines (e.g., HT, Karpas 422, SU-DHL-4, OCI-Ly1)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture DLBCL cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For suspension cultures, maintain cell densities between 1 x 10⁵ and 2 x 10⁶ cells/mL.
-
Split cultures every 2-3 days by centrifuging the cell suspension, removing the supernatant, and resuspending the cell pellet in fresh medium at the desired seeding density.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.[2]
Cell Viability (Proliferation) Assay
This protocol is based on a typical luminescent cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
DLBCL cells
-
Complete culture medium
-
This compound stock solution
-
96-well opaque-walled plates
-
Luminescent cell viability reagent
-
Luminometer
Protocol:
-
Seed DLBCL cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the wells. The final DMSO concentration should typically be ≤ 0.1%.
-
Incubate the plate for the desired treatment period (e.g., 72 hours to 14 days). For a 14-day proliferation assay, media and compound may need to be replenished every 3-4 days.[1][3]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the luminescent cell viability reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 values (the concentration that inhibits cell growth by 50%) using appropriate software.
BCL6 Degradation Assay (Western Blot)
Materials:
-
DLBCL cells
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BCL6, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed DLBCL cells (e.g., OCI-Ly1, Karpas 422) in 6-well plates at a density of 1-2 x 10⁶ cells/mL.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4, 12, or 24 hours).[1]
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BCL6 antibody (at the manufacturer's recommended dilution, e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the DC50 (the concentration that causes 50% degradation of the target protein).
Experimental Workflow
Figure 2: Experimental workflow for the in vitro evaluation of this compound in DLBCL cell lines.
Troubleshooting
-
Low Solubility of this compound: Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%) to avoid precipitation. Gentle warming and vortexing can aid in dissolving the compound in DMSO.
-
High Background in Viability Assays: Use medium-only wells as a blank control. Ensure complete cell lysis by following the recommended incubation and mixing steps.
-
Inconsistent Western Blot Results: Ensure equal protein loading by performing a protein quantification assay and probing for a reliable loading control. Optimize antibody concentrations and incubation times. Use fresh lysis buffer with protease and phosphatase inhibitors.
Conclusion
This compound is a valuable tool for studying the role of BCL6 in DLBCL and represents a promising therapeutic agent. The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound and other BCL6 degraders. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for In Vivo Studies with CCT373566
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo use of CCT373566, a potent and orally active molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6). This compound operates through a novel mechanism of action, inducing the polymerization of BCL6, which subsequently leads to its ubiquitination by the E3 ligase SIAH1 and proteasomal degradation. This document summarizes key quantitative data from preclinical studies, details experimental protocols for pharmacokinetic, pharmacodynamic, and efficacy studies in mouse models, and provides visualizations of the signaling pathway and experimental workflows.
Introduction
B-cell lymphoma 6 (BCL6) is a key transcriptional repressor and an established oncogenic driver in various lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL). Its role in tumorigenesis makes it a compelling target for therapeutic intervention. This compound is a novel small molecule that has been developed to induce the degradation of BCL6, offering a distinct therapeutic strategy compared to conventional inhibitors. In vitro, this compound has demonstrated potent antiproliferative activity. Preclinical in vivo studies have been conducted to assess its pharmacokinetic profile, its ability to degrade BCL6 in tumors, and its anti-tumor efficacy.
Mechanism of Action
This compound functions as a "molecular glue," bringing together BCL6 dimers to form higher-order filaments. This drug-induced polymerization creates a neo-substrate that is recognized by the E3 ubiquitin ligase SIAH1. SIAH1 then ubiquitinates the polymerized BCL6, tagging it for degradation by the proteasome. This leads to a sustained depletion of BCL6 in cancer cells.
Caption: this compound-mediated BCL6 degradation pathway.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Female Balb/C Mice
| Parameter | 1 mg/kg Intravenous (i.v.) | 5 mg/kg Oral (p.o.) |
| Cmax (nM/L) | - | 3947 |
| Clearance (CL) | 5.7 mL/min/kg | - |
| Half-life (t1/2) | 1.15 h | - |
| Volume of Distribution (Vss) | 0.47 L/kg | - |
| Oral Bioavailability (F) | - | 44% |
| Data from a pharmacokinetic study in female Balb/C mice. |
Table 2: In Vivo Study Designs with this compound
| Study Type | Animal Model | Cell Line | This compound Dosage & Route | Dosing Schedule | Primary Endpoints |
| Pharmacokinetics | Female Balb/C Mice | N/A | 1 mg/kg i.v. & 5 mg/kg p.o. | Single dose | PK parameters (Table 1) |
| Pharmacodynamics (PD) | Female SCID Mice | OCI-Ly1 DLBCL | 50 mg/kg p.o. | Single dose | BCL6 levels in tumor at 12, 16, 24h |
| Efficacy | Female SCID Mice | HT DLBCL | 50 mg/kg p.o. | Twice daily (BID) for 22 days | Tumor growth inhibition, Body weight |
| Summary of in vivo studies conducted with this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a solution formulation of this compound for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing solution of 5 mg/mL for a 50 mg/kg dose in a 20g mouse (0.2 mL volume), a 25 mg/mL stock in DMSO can be prepared.
-
For the working solution, add the required volume of the DMSO stock solution to corn oil. A common ratio is 10% DMSO in the final formulation (e.g., 100 µL of 25 mg/mL DMSO stock added to 900 µL of corn oil).
-
Vortex the mixture thoroughly to ensure a uniform suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of dosing.
Protocol 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Study in a Xenograft Model
This protocol details the procedure for evaluating the effect of a single oral dose of this compound on BCL6 levels in an OCI-Ly1 DLBCL tumor xenograft model.
Caption: Workflow for the this compound PK/PD study.
Materials:
-
Female SCID mice (6-8 weeks old)
-
OCI-Ly1 DLBCL cells
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
Calipers
-
This compound dosing solution (Protocol 1)
-
Vehicle control (e.g., 10% DMSO in corn oil)
-
Surgical tools for tissue collection
-
Equipment for capillary electrophoresis or Western blot
Procedure:
-
Cell Preparation: Culture OCI-Ly1 cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS at a concentration of 1.5 x 10^8 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1.5 x 10^7 cells) into the flank of each female SCID mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Dosing: Once tumors reach a volume of 0.5-0.8 cm³ (approximately 20 days post-implantation), randomize mice into treatment and vehicle groups. Administer a single oral gavage of this compound (50 mg/kg) or vehicle.
-
Sample Collection: At designated time points (e.g., 12, 16, and 24 hours) after dosing, euthanize cohorts of mice and collect tumor tissue and blood samples. Process blood to obtain plasma.
-
BCL6 Quantification: Homogenize tumor tissue and extract proteins. Quantify BCL6 levels using a validated method such as capillary electrophoresis or Western blot, normalizing to a loading control like GAPDH.
-
Pharmacokinetic Analysis: Analyze plasma samples to determine the concentration of this compound over time.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines an efficacy study of this compound in an HT DLBCL tumor xenograft model.
Materials:
-
Female SCID mice (6-8 weeks old)
-
HT DLBCL cells
-
All other materials as listed in Protocol 2
Procedure:
-
Cell Preparation: Culture HT cells and prepare a cell suspension in sterile PBS at a concentration of 1 x 10^8 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the flank of each female SCID mouse.
-
Tumor Growth Monitoring and Randomization: Monitor tumor growth as described in Protocol 2. When tumors reach 0.5-0.8 cm³, randomize mice into treatment and vehicle groups.
-
Dosing: Administer this compound (50 mg/kg) or vehicle via oral gavage twice daily (BID). Continue dosing for the duration of the study (e.g., 22 days).
-
Monitoring: Throughout the study, monitor tumor volume, body weight, and the overall health of the animals. No significant body weight loss was reported in the original study.
-
Study Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or at the end of the planned treatment period. At the endpoint, tumor tissues can be collected for pharmacodynamic analysis of BCL6 levels.
Concluding Remarks
This compound is a valuable research tool for studying the in vivo consequences of BCL6 degradation. The provided protocols are based on published preclinical studies and offer a framework for investigating the pharmacokinetics, pharmacodynamics, and efficacy of this compound. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. While a 50 mg/kg oral dose has been shown to effectively degrade BCL6 in tumors, the observed in vivo efficacy in the HT xenograft model was modest, suggesting that further studies are needed to optimize dosing regimens and explore potential combination therapies.
Application Notes and Protocols for CCT373566
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT373566 is a potent and orally active molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6), with an IC50 of 2.2 nM.[1][2] It demonstrates significant anti-proliferative efficacy in vitro and has been shown to reduce tumor growth in vivo, making it a valuable tool for research in lymphoid malignancies.[1][3][4] Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
Table 1: Properties and Storage of this compound
| Property | Value | Source |
| Molecular Weight | 547.00 g/mol | [1] |
| Molecular Formula | C26H29ClF2N6O3 | [1] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | >98% | [5] |
| Solubility in DMSO | 50 mg/mL (91.41 mM) | [1] |
| Storage of Solid | -20°C (3 years), 4°C (short term) | [2][5] |
| Storage of Stock Solution | -80°C (6 months), -20°C (1 month) | [1][6] |
Experimental Protocols
1. In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated precision balance
-
Pipettes
Protocol:
-
Pre-dissolution Steps: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture, which can affect the compound's stability and solubility.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.47 mg of this compound.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the powder. For 5.47 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration. It is recommended to use newly opened DMSO as it is hygroscopic, and water absorption can impact solubility.[1]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[1] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][6] Always protect the stock solution from light.[1]
2. Preparation of Working Solutions for Cell Culture
For cell-based experiments, the concentrated DMSO stock solution needs to be further diluted in cell culture medium.
Protocol:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the precipitation of the compound, it is advisable to perform an intermediate dilution in a serum-free medium before adding it to the final cell culture medium.
-
Final Dilution: Add the desired volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the final working concentration. Mix gently by swirling the plate or flask. The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Mandatory Visualization
Caption: Workflow for this compound stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. medkoo.com [medkoo.com]
- 6. This compound | BCL6 degarder | Probechem Biochemicals [probechem.com]
CCT373566: A Potent Molecular Glue for Targeted BCL6 Degradation
Application Notes and Protocols for Researchers
Introduction
The B-cell lymphoma 6 (BCL6) protein is a transcriptional repressor crucial for the formation of germinal centers and is a key oncogenic driver in lymphoid malignancies, particularly Diffuse Large B-Cell Lymphoma (DLBCL). CCT373566 is a potent and orally active molecular glue degrader of BCL6.[1][2] Unlike traditional inhibitors that only block the protein's function, this compound induces the degradation of BCL6, offering a distinct and potentially more effective therapeutic strategy.[3] This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in BCL6 degradation assays.
Mechanism of Action
This compound functions as a "molecular glue," inducing the polymerization of BCL6. This process is thought to facilitate recognition by the cellular ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the BCL6 protein. This novel mechanism of action results in a rapid and sustained depletion of cellular BCL6 levels.
Quantitative Data
The following tables summarize the in vitro activity of this compound in various assays.
Table 1: Biochemical and Cellular Degradation Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| BCL6 TR-FRET | - | IC50 | 2.2 nM | [1][2] |
| MSD Degrader Assay | OCI-Ly1 | DC50 | 0.7 nM | [4] |
| MSD Degrader Assay | OCI-Ly1 | Dmax | 92% | [2] |
| MSD Degrader Assay | Karpas 422 | DC50 | 1.0 nM | [2] |
| MSD Degrader Assay | Karpas 422 | Dmax | 85% | [2] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Antiproliferative Activity of this compound in DLBCL Cell Lines
| Cell Line | GI50 (nM) | Reference |
| OCI-Ly1 | 2.1 | [2] |
| Karpas 422 | 1.4 | [2] |
| HT | 8.0 | [2] |
| SU-DHL-4 | 12.5 | [2] |
| OCI-Ly3 (BCL6 low) | 1900 | [2] |
GI50: Half-maximal growth inhibition.
Experimental Protocols
Detailed protocols for key assays to evaluate the efficacy of this compound are provided below.
Experimental Workflow Overview
Protocol 1: BCL6 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This protocol is adapted from a publicly available BCL6 TR-FRET assay protocol and is suitable for determining the IC50 of this compound for the BCL6-corepressor interaction.[1]
1. Materials:
-
Assay Buffer A: 50 mM HEPES pH 7.5, 125 mM NaCl, 0.01% Triton X-100.
-
Assay Buffer B (prepare fresh): Assay Buffer A + 1 mM Glutathione or 0.5 mM DTT.
-
Assay Buffer C (prepare fresh): Assay Buffer B + 0.03% BSA.
-
Biotinylated BCL6 protein (e.g., BCL6-Avitag).
-
Cy5-labeled corepressor peptide (e.g., BCoR-Cy5).
-
Europium-labeled Streptavidin (SA-Eu).
-
This compound.
-
DMSO.
-
384-well, low-volume, black assay plates.
-
TR-FRET enabled plate reader.
2. Reagent Preparation:
-
This compound Stock: Prepare a 10 mM stock solution in DMSO.
-
Compound Dilution Plate: Perform a serial 3-fold dilution of this compound in DMSO to create a concentration gradient. Then, create an intermediate dilution plate by transferring 5 µL of each compound concentration to 45 µL of Assay Buffer C (this results in a 10% DMSO solution).
-
BCL6 Working Solution: Dilute biotinylated BCL6 protein to 8.5 nM in Assay Buffer C.
-
Detection Mix (prepare fresh): Mix the Cy5-labeled corepressor peptide and Europium-labeled Streptavidin in their respective buffers to final concentrations of 300 nM and 6 nM, respectively.
3. Assay Procedure:
-
Add 1.5 µL of the diluted this compound from the intermediate dilution plate to the wells of a 384-well plate.
-
Add 3.5 µL of the 8.5 nM BCL6 working solution to each well.
-
Mix briefly, centrifuge the plate, and incubate for 30 minutes at room temperature.
-
Add 10 µL of the BCoR-Cy5/SA-Eu detection mix to each well.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring emission at both the donor and acceptor wavelengths.
4. Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular BCL6 Degradation Assay (MSD-based)
This protocol provides a general framework for quantifying BCL6 protein levels in cells treated with this compound using a Meso Scale Discovery (MSD) assay. Specific antibody pairs and buffer compositions may need to be optimized.
1. Materials:
-
DLBCL cell lines (e.g., OCI-Ly1, Karpas 422).
-
Complete cell culture medium.
-
This compound.
-
DMSO (cell culture grade).
-
MSD plates (e.g., MULTI-ARRAY 96-well plates).
-
MSD Read Buffer.
-
MSD Blocker A.
-
Capture Antibody (e.g., anti-BCL6 antibody).
-
Detection Antibody (e.g., SULFO-TAG labeled anti-BCL6 antibody).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
MSD instrument (e.g., SECTOR Imager).
2. Assay Procedure:
-
Cell Plating: Seed DLBCL cells in 96-well plates at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for the desired time (e.g., 4, 8, 24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with cold PBS.
-
Add an appropriate volume of Lysis Buffer to each well and incubate on ice for 30 minutes with gentle shaking.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
MSD Assay:
-
Coat the MSD plate with the capture antibody according to the manufacturer's instructions.
-
Block the plate with MSD Blocker A.
-
Normalize the cell lysates to the same protein concentration and add them to the wells. Incubate for 1-2 hours at room temperature with shaking.
-
Wash the plate.
-
Add the SULFO-TAG labeled detection antibody and incubate for 1 hour at room temperature with shaking.
-
Wash the plate.
-
Add MSD Read Buffer and immediately read the plate on an MSD instrument.
-
3. Data Analysis:
-
Normalize the electrochemiluminescence signal to the vehicle control.
-
Plot the percentage of BCL6 remaining against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 3: Cell Proliferation Assay (MTT-based)
This protocol describes a colorimetric assay to measure the antiproliferative effects of this compound on DLBCL cell lines.
1. Materials:
-
DLBCL cell lines.
-
Complete cell culture medium.
-
This compound.
-
DMSO (cell culture grade).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
2. Assay Procedure:
-
Cell Plating: Seed DLBCL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells (this will result in a 2x dilution of the compound). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours, or up to 14 days for longer-term assays, changing the media with fresh compound as needed).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% growth).
-
Plot the percentage of growth inhibition against the log of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the GI50 value.
Conclusion
This compound is a highly potent, cell-active degrader of BCL6 with significant antiproliferative effects in BCL6-dependent cancer cell lines. The protocols provided herein offer a comprehensive framework for researchers to investigate the biochemical and cellular activities of this compound and similar compounds, facilitating further research and drug development efforts targeting BCL6.
References
- 1. AID 2061447 - BCL6 TR-FRET Protocol from US Patent US12310975: "Modulators of BCL6 proteolysis and associated methods of use" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 4. This compound | BCL6 degarder | Probechem Biochemicals [probechem.com]
Application Notes and Protocols: CCT373566 Treatment of Karpas 422 and OCI-Ly1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT373566 is a potent and orally active molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][2] As a key oncogenic driver in lymphoid malignancies, particularly diffuse large B-cell lymphoma (DLBCL), BCL6 is a prime therapeutic target.[3][4] this compound induces the degradation of BCL6, leading to potent antiproliferative activity in BCL6-dependent DLBCL cell lines.[3][4] This document provides detailed application notes and protocols for the treatment of two common DLBCL cell lines, Karpas 422 and OCI-Ly1, with this compound.
Data Presentation
The following tables summarize the in vitro efficacy of this compound in Karpas 422 and OCI-Ly1 cells.
| Cell Line | Assay Type | Metric | Value (nM) | Reference |
| Karpas 422 | 14-Day Proliferation Assay | GI50 | 1.4 | [5] |
| OCI-Ly1 | 14-Day Proliferation Assay | GI50 | 2.1 | [1] |
| Karpas 422 | MSD Degrader Assay | DC50 | 1.0 | [5] |
| OCI-Ly1 | MSD Degrader Assay | DC50 | 0.7 | [2][5] |
Table 1: In Vitro Efficacy of this compound in Karpas 422 and OCI-Ly1 Cells. GI50 (50% growth inhibition) values were determined after a 14-day incubation period. DC50 (50% degradation concentration) values indicate the concentration of this compound required to degrade 50% of BCL6 protein.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the BCL6 signaling pathway targeted by this compound and a general experimental workflow for assessing its effects.
Caption: BCL6 Signaling Pathway and this compound Mechanism.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
Cell Culture
Karpas 422 and OCI-Ly1 cells are grown in RPMI-1640 medium supplemented with 10% or 20% fetal bovine serum, respectively, and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
This compound Preparation
Prepare a stock solution of this compound in DMSO. For in vitro experiments, further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is recommended to prepare fresh dilutions for each experiment.
Cell Viability/Proliferation Assay (Based on CellTiter-Glo®)
This protocol is adapted from the methodology used to determine the GI50 values for this compound.[5]
-
Cell Seeding: Seed Karpas 422 or OCI-Ly1 cells in 96-well plates at a density that allows for logarithmic growth over the 14-day assay period.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for growth inhibition.
-
Incubation: Incubate the plates for 14 days in a humidified incubator at 37°C with 5% CO2.
-
Lysis and Luminescence Reading:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration.
-
Calculate the GI50 value using a non-linear regression curve fit.
-
BCL6 Degradation Assay (Western Blot)
This protocol provides a general method for assessing BCL6 protein levels following this compound treatment.
-
Cell Treatment: Seed Karpas 422 or OCI-Ly1 cells in 6-well plates and allow them to attach or stabilize overnight. Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BCL6 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes a common method for quantifying apoptosis.
-
Cell Treatment: Treat Karpas 422 or OCI-Ly1 cells with this compound or vehicle control for a predetermined time (e.g., 24, 48, 72 hours).
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Use unstained, single-stained (Annexin V-FITC only and PI only) controls to set up the compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Calculate the total percentage of apoptotic cells (early + late).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BCL6 degarder | Probechem Biochemicals [probechem.com]
- 3. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antiproliferative Assay with CCT373566
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT373566 is a potent and orally active molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][2][3] BCL6 is an oncogenic driver in various lymphoid malignancies, making it a compelling target for therapeutic intervention.[2][4][5][6] this compound induces the degradation of BCL6, leading to potent antiproliferative effects in BCL6-dependent cancer cell lines.[2][7] These application notes provide a comprehensive overview of the antiproliferative activity of this compound, a detailed protocol for its evaluation, and a description of its mechanism of action.
Mechanism of Action
This compound functions as a molecular glue, inducing the degradation of the BCL6 protein.[5] Unlike traditional inhibitors that only block the function of a protein, this compound facilitates the interaction between BCL6 and the E3 ubiquitin ligase machinery, leading to the ubiquitination and subsequent proteasomal degradation of BCL6. This degradation of the BCL6 oncoprotein results in the suppression of its target genes, which are involved in cell cycle progression, apoptosis, and differentiation, ultimately leading to a potent antiproliferative response in BCL6-driven cancer cells.[8]
Signaling Pathway
The signaling pathway affected by this compound centers on the BCL6 transcriptional repressor. BCL6 is a master regulator of gene expression, particularly in germinal center B cells, and its aberrant expression is a hallmark of diffuse large B-cell lymphoma (DLBCL).[4][8] By inducing the degradation of BCL6, this compound effectively dismantles the oncogenic signaling network driven by this transcriptional repressor.
Data Presentation
The antiproliferative activity of this compound has been evaluated in various BCL6-dependent diffuse large B-cell lymphoma (DLBCL) cell lines. The data is summarized in the table below, presenting the half-maximal growth inhibition (GI50) values from 14-day proliferation assays.
| Cell Line | BCL6 Expression | GI50 (nM)[9] |
| HT | High | 1.4 |
| Karpas 422 | High | 12.5 |
| SU-DHL-4 | High | 1.4 - 12.5 |
| OCI-Ly1 | High | 1.4 - 12.5 |
| OCI-Ly3 | Low | Inactive |
Note: The potency of this compound is significantly higher in cell lines with high BCL6 expression, demonstrating its on-target activity.
Experimental Protocols
Antiproliferative Assay Protocol
This protocol outlines a method for determining the antiproliferative effects of this compound on BCL6-dependent lymphoma cell lines using a 14-day proliferation assay.
Materials:
-
Cell Lines: HT, Karpas 422, SU-DHL-4, OCI-Ly1 (BCL6-dependent), and OCI-Ly3 (BCL6-low expressing control).
-
Culture Medium: RPMI-1640 supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Store at -20°C or -80°C for long-term storage.[1]
-
Assay Plates: 96-well, flat-bottom, sterile tissue culture plates.
-
Proliferation Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent for measuring ATP levels as an indicator of cell proliferation.
-
Plate Reader: Capable of measuring luminescence.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypan Blue: For cell counting.
-
Hemocytometer or Automated Cell Counter.
Experimental Workflow:
Procedure:
-
Cell Culture: Maintain the lymphoma cell lines in the recommended culture medium and conditions (37°C, 5% CO2). Ensure cells are in the logarithmic growth phase before starting the experiment.
-
Cell Seeding:
-
Harvest the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well) in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in culture medium from the DMSO stock. A typical concentration range would be from 1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (e.g., ≤ 0.1%) to avoid solvent toxicity.
-
Add 100 µL of the diluted compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells to achieve a final volume of 200 µL.
-
-
Incubation: Incubate the plates for 14 days at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement:
-
On day 14, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add the cell viability reagent (e.g., 100 µL of CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% proliferation).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Calculate the GI50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a valuable research tool for investigating the biological roles of BCL6 and for preclinical studies in BCL6-driven malignancies.[7][9] The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize this compound in their antiproliferative studies. The potent and selective degradation of BCL6 by this compound underscores the potential of targeted protein degradation as a therapeutic strategy in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | BCL6 degarder | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Studying Germinal Center B-cells with CCT373566
For Researchers, Scientists, and Drug Development Professionals
Introduction
The germinal center (GC) reaction is a critical process for generating high-affinity antibodies and long-lived humoral immunity. This process involves rapid B-cell proliferation, somatic hypermutation, and selection. The transcriptional repressor B-cell lymphoma 6 (BCL6) is a master regulator of the germinal center reaction, essential for the development and maintenance of GC B-cells.[1][2][3] BCL6 promotes the GC phenotype by repressing genes that control cell cycle arrest, DNA damage response, and terminal differentiation, thereby allowing for the intense proliferation and affinity maturation that characterizes the germinal center.[4][5]
CCT373566 is a potent and orally active molecular glue degrader of BCL6.[6][7][8] It functions by inducing the proteasomal degradation of BCL6, leading to a rapid and sustained depletion of the BCL6 protein.[9][10] While much of the research on this compound has been in the context of B-cell lymphomas, its specific mechanism of action makes it a valuable tool for elucidating the fundamental roles of BCL6 in normal germinal center B-cell biology. These application notes provide detailed protocols for using this compound to study germinal center B-cells.
Mechanism of Action of this compound
This compound acts as a "molecular glue," inducing a conformational change in the BTB domain of the BCL6 protein. This altered conformation is recognized by the E3 ubiquitin ligase machinery, leading to polyubiquitination and subsequent degradation of BCL6 by the proteasome.[9][10] The degradation of BCL6 relieves the transcriptional repression of its target genes, which include key regulators of B-cell differentiation, such as PRDM1 (encodes Blimp-1), and cell cycle checkpoints.[1][4]
Quantitative Data
The following table summarizes the in vitro potency of this compound in various human B-cell lymphoma cell lines, which are derived from germinal center B-cells.
| Cell Line | Description | IC50 (nM) | GI50 (nM) | Reference |
| HT | Diffuse Large B-cell Lymphoma (BCL6-dependent) | - | 8 | [3] |
| KARPAS-422 | Diffuse Large B-cell Lymphoma (BCL6-dependent) | - | 1.4 | [3] |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma (BCL6-dependent) | - | 2.1 | [3] |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (BCL6-dependent) | - | 12.5 | [3] |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma (BCL6 low-expressing) | - | 1900 | [3] |
| Assay Type | Description | Value (nM) | Reference | |
| TR-FRET | BCL6 Biochemical Assay | 2.2 | [8] | |
| Cellular Assay | BCL6 Degradation (DC50) | 0.7 | [8] |
Experimental Protocols
Isolation of Human Germinal Center B-cells from Tonsil Tissue
This protocol describes the isolation of untouched human germinal center B-cells from fresh tonsil tissue using magnetic-activated cell sorting (MACS).
Materials:
-
Fresh human tonsil tissue
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Ficoll-Paque PLUS
-
MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
Human B-Cell Isolation Kit (negative selection)
-
CD38 MicroBeads, human
-
LD and MS Columns
-
MACS Separator
Protocol:
-
Mechanically dissociate tonsil tissue in RPMI 1640 medium to create a single-cell suspension.
-
Layer the cell suspension over Ficoll-Paque PLUS and centrifuge to isolate mononuclear cells.
-
Wash the isolated mononuclear cells with RPMI 1640 medium.
-
Perform negative selection for B-cells using a human B-cell isolation kit according to the manufacturer's instructions. This will deplete T-cells, NK cells, monocytes, and other non-B-cells.
-
Resuspend the enriched B-cells in MACS buffer.
-
Add CD38 MicroBeads to the B-cell suspension and incubate.
-
Apply the cell suspension to an LD column in a magnetic separator. The flow-through contains the CD38-negative B-cells (naive and memory B-cells).
-
Elute the magnetically labeled CD38-positive fraction, which contains the germinal center B-cells.
-
For higher purity, the eluted fraction can be passed through an MS column.
-
Assess the purity of the isolated germinal center B-cells (CD19+/CD20+/CD38+/IgD-) by flow cytometry.
In Vitro Culture of Germinal Center B-cells
This protocol is adapted from an induced GC B-cell culture system and can be used to maintain and expand isolated primary GC B-cells.[11][12][13]
Materials:
-
Isolated germinal center B-cells
-
40LB feeder cells (3T3 fibroblasts expressing CD40L and BAFF)
-
B-cell medium (RPMI 1640, 10% FBS, Penicillin-Streptomycin, 50 µM 2-mercaptoethanol)
-
Recombinant human IL-21
-
Mitomycin C
Protocol:
-
Prepare a feeder layer of 40LB cells by treating them with Mitomycin C to arrest their proliferation.
-
Plate the Mitomycin C-treated 40LB cells in a culture plate.
-
Seed the isolated germinal center B-cells onto the 40LB feeder layer in B-cell medium supplemented with recombinant human IL-21 (e.g., 25 ng/mL).
-
Co-culture the cells at 37°C in a 5% CO2 incubator.
-
Monitor the proliferation and viability of the B-cells every 2-3 days.
Treatment of Cultured Germinal Center B-cells with this compound
Materials:
-
Cultured germinal center B-cells
-
This compound
-
DMSO (vehicle control)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in B-cell medium. Prepare a vehicle control with the same final concentration of DMSO.
-
Add the this compound or vehicle control to the cultured germinal center B-cells.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Harvest the cells for downstream analysis.
Downstream Analysis
a) Western Blot for BCL6 Degradation:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against BCL6 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
b) Proliferation Assay (Ki-67 Staining):
-
Harvest the treated and control cells.
-
Fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled anti-Ki-67 antibody.
-
Analyze the percentage of Ki-67 positive cells by flow cytometry.
c) Apoptosis Assay (Annexin V/PI Staining):
-
Harvest the treated and control cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI).
-
Analyze the cells by flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
d) Differentiation Assay (Plasma Cell Marker Expression):
-
Harvest the treated and control cells.
-
Stain the cells with fluorescently labeled antibodies against B-cell markers (e.g., CD19, CD20) and plasma cell markers (e.g., CD138/Syndecan-1, CD27).
-
Analyze the cell populations by flow cytometry to quantify the percentage of cells differentiating towards a plasma cell phenotype.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. [PDF] Mechanisms of action of BCL6 during germinal center B cell development | Semantic Scholar [semanticscholar.org]
- 3. BCL6: master regulator of the germinal center reaction and key oncogene in B cell lymphomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Roles of BCL6 in normal and transformed germinal center B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | BCL6 degarder | Probechem Biochemicals [probechem.com]
- 9. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Induced Germinal Center B Cell Culture System [bio-protocol.org]
- 12. Induced Germinal Center B Cell Culture System [en.bio-protocol.org]
- 13. Induced Germinal Center B Cell Culture System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCT373566 in Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT373566 is a potent and orally active small molecule that operates as a molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1] BCL6 is a well-established oncogenic driver in various lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[2][3][4] this compound induces the proteasomal degradation of BCL6, leading to potent anti-proliferative effects in BCL6-dependent lymphoma cell lines.[5] These application notes provide a comprehensive overview of this compound's activity and offer detailed protocols for its use in lymphoma research.
Mechanism of Action
This compound functions as a "molecular glue," inducing the degradation of BCL6. Unlike traditional inhibitors that only block a protein's function, this compound facilitates the interaction between BCL6 and components of the ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the BCL6 protein.[3] This removal of the BCL6 protein alleviates the transcriptional repression of its target genes, which are involved in critical cellular processes such as cell cycle control, DNA damage response, and differentiation.[2] The degradation of BCL6 by this compound has been shown to be more effective at inhibiting lymphoma cell proliferation than mere inhibition of BCL6's co-repressor interactions.[5]
References
Troubleshooting & Optimization
CCT373566 solubility and formulation issues
Welcome to the technical support center for CCT373566, a potent and orally active molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6). This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and formulation of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as a molecular glue degrader. Its primary mechanism of action is to induce the degradation of the BCL6 protein, a key transcriptional repressor implicated in the pathogenesis of certain cancers, particularly B-cell lymphomas.[1][2][3][4][5][6] By promoting the degradation of BCL6, this compound can inhibit the proliferation of cancer cells that are dependent on this protein for their survival.[7]
Q2: What are the recommended solvents for dissolving this compound for in vitro and in vivo studies?
A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] For in vivo studies, a common formulation involves first dissolving this compound in DMSO to create a stock solution, which is then further diluted with a vehicle such as corn oil.[1][4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions should be stored at -20°C or -80°C. When stored at -20°C, it is recommended to use the solution within one month. For longer-term storage, -80°C is preferable, and the solution should be used within six months. It is also advised to protect the stock solution from light.[1][4] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller volumes.[4]
Troubleshooting Guide
Solubility and Formulation Issues
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution in aqueous media for my cell culture experiments. How can I prevent this?
A4: This is a common issue due to the hydrophobic nature of many small molecules. Here are a few troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Serial Dilution: Instead of directly adding the highly concentrated DMSO stock to your aqueous buffer or media, perform a serial dilution of the stock solution in your vehicle or media. This gradual decrease in solvent concentration can help maintain solubility.
-
Sonication/Heating: Gentle sonication or warming of the solution may help in redissolving any precipitate.[1][4] However, be cautious with heating as it may affect the stability of the compound.
-
Use of Pluronic F-68: For particularly challenging formulations, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final solution can sometimes improve solubility and stability in aqueous media.
Q5: My this compound formulation for in vivo studies appears cloudy or shows phase separation. What should I do?
A5: Achieving a stable and homogenous formulation for in vivo dosing is critical for reproducible results.
-
Proper Mixing: Ensure thorough mixing, such as vortexing or sonication, after adding the DMSO stock solution to the corn oil.[1][4]
-
Fresh Preparation: It is highly recommended to prepare the dosing solution fresh on the day of the experiment.[1][4]
-
Solvent Ratio: A commonly used and effective formulation is 10% DMSO and 90% corn oil.[1] Adhering to this ratio is important for maintaining solubility.
-
Gentle Warming: If precipitation occurs, gentle warming of the solution may help to redissolve the compound.[1][4] Ensure the solution is cooled to room temperature before administration to the animals.
Quantitative Solubility Data
| Solvent/Vehicle | Concentration | Observations | Source |
| DMSO | 50 mg/mL (91.41 mM) | Requires sonication. | MedchemExpress[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (4.57 mM) | Clear solution. | MedchemExpress[1] |
| HEPES buffer (pH 8) with 4% DMSO | Kinetic Solubility Data Available | NMR-based measurement. | Journal of Medicinal Chemistry[8] |
| PBS buffer (pH 7.4) with 1% DMSO | HPLC-based solubility measurement | - | Journal of Medicinal Chemistry[9] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a final concentration of 10 mM.
-
Use an ultrasonic bath to aid dissolution if necessary.[1]
-
-
Storage of Stock Solution:
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare intermediate dilutions of the stock solution in cell culture medium.
-
Further dilute to the final desired concentration in the cell culture medium immediately before adding to the cells. Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.5%).
-
Protocol 2: Formulation of this compound for Oral Gavage in Mice
This protocol is based on a formulation that has been successfully used in preclinical studies.[1][10][11]
-
Prepare a 25 mg/mL Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a concentration of 25 mg/mL.
-
Use sonication to ensure the compound is fully dissolved.[1]
-
-
Prepare the Dosing Vehicle:
-
The dosing vehicle consists of 10% DMSO and 90% corn oil.[1]
-
-
Prepare the Final Dosing Solution (Example for a 2.5 mg/mL solution):
-
Administration:
-
Administer the freshly prepared formulation to the mice via oral gavage. The dosing volume will depend on the weight of the animal and the desired dose.
-
Visualizations
BCL6 Signaling and Degradation Pathway
Caption: this compound induces BCL6 protein degradation via the ubiquitin-proteasome system.
Experimental Workflow for In Vitro Studies
Caption: A typical experimental workflow for evaluating this compound's effects in cell culture.
Logical Troubleshooting Flowchart for Solubility Issues
Caption: A step-by-step guide to resolving common solubility problems with this compound.
References
- 1. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BCL6 - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CCT373566 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of CCT373566 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][2][3] It functions by inducing the degradation of the BCL6 protein.[2][4] BCL6 is an oncogenic driver in several lymphoid malignancies, making this compound a valuable tool for studying its role in cancer biology.[2][4][5]
Q2: What is a recommended starting concentration for this compound in cell culture?
A good starting point for most BCL6-dependent cell lines is in the low nanomolar range. The half-maximal growth inhibition (GI50) has been reported to be between 1.4 nM and 12.5 nM in various diffuse large B-cell lymphoma (DLBCL) cell lines.[6][7] However, the optimal concentration is highly cell-line dependent. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
For optimal results, follow these guidelines for preparing and storing this compound stock solutions:
-
Solubility: this compound is soluble in DMSO.[1]
-
Stock Concentration: Prepare a high-concentration stock solution, for example, at 10 mM in DMSO. This allows for minimal solvent addition to your cell culture medium, reducing the risk of solvent-induced toxicity (typically, the final DMSO concentration should be kept below 0.5%).
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][8] If the compound is light-sensitive, protect it from light.[1] For short-term storage (days to weeks), 0-4°C is acceptable, while -20°C is suitable for long-term storage (months to years).[3]
Q4: How long should I incubate cells with this compound?
The incubation time will depend on the specific biological question you are addressing. For antiproliferative assays, incubation periods of 14 days have been reported.[4][9] However, for mechanistic studies looking at BCL6 degradation, shorter time points (e.g., 12, 16, and 24 hours) have been used in vivo, which can be a reference for in vitro studies.[7][10] It is advisable to perform a time-course experiment to determine the optimal incubation time for your experimental endpoint.
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect with this compound.
-
Sub-optimal Concentration: The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. (See Experimental Protocols section).
-
-
Compound Instability: The compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of the stock solution for each experiment. Ensure proper storage conditions are maintained.
-
-
Cell Line Insensitivity: The cell line you are using may not be dependent on BCL6 for survival or proliferation.
-
Incorrect Experimental Duration: The incubation time may be too short to observe the desired effect.
-
Solution: Perform a time-course experiment to identify the optimal treatment duration.
-
Problem 2: I am observing high levels of cytotoxicity, even at low concentrations.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.
-
Solution: Ensure the final solvent concentration is below 0.5%. Prepare a more concentrated stock solution if necessary to reduce the volume added to the culture.
-
-
Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects leading to general cytotoxicity.
-
Solution: Use the lowest effective concentration determined from your dose-response experiments. Consider using a negative control compound that is structurally similar but inactive against BCL6 to distinguish between on-target and off-target effects.
-
-
Cell Health: The cells may be unhealthy or stressed, making them more susceptible to treatment.
-
Solution: Ensure you are using healthy, actively dividing cells and following good cell culture practices.
-
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound in Various Cell Lines
| Cell Line | Type | GI50 (nM) | Assay Duration | Reference |
| HT | DLBCL | 8 | 14 days | [1][9] |
| KARPAS-422 | DLBCL | 1.4 | 14 days | [1][9] |
| OCI-Ly1 | DLBCL | - | 14 days | [4] |
| SU-DHL-4 | DLBCL | - | 14 days | [4] |
| OCI-Ly3 | DLBCL (BCL6 low) | Inactive | 14 days | [4][6] |
Note: Specific GI50 values for OCI-Ly1 and SU-DHL-4 were not explicitly stated in the provided search results but were shown to have potent growth inhibition.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound in a specific cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates (for luminescent assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: a. Culture your cells to 70-80% confluency. b. Harvest the cells and perform a cell count to ensure viability. c. Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells per 100 µL). d. Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. e. Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in complete cell culture medium to create a range of concentrations for your dose-response curve. A common approach is to start with a high concentration (e.g., 1 µM) and perform 1:3 or 1:10 dilutions. c. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls. e. Incubate the plate for the desired treatment duration (e.g., 14 days for antiproliferative effects).
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Mix the contents by placing the plate on an orbital shaker for 2 minutes. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the average luminescence of the no-cell control from all other wells. b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the percent viability against the logarithm of the this compound concentration. d. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 or GI50 value.
Visualizations
Caption: Mechanism of action of this compound in inducing BCL6 degradation.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. medkoo.com [medkoo.com]
- 4. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | BCL6 degarder | Probechem Biochemicals [probechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
CCT373566 stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of CCT373566 in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at concentrations up to 50 mg/mL (91.41 mM).[1] It is crucial to use freshly opened DMSO, as the compound's solubility can be significantly affected by absorbed moisture.[1][2]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored protected from light.[1] Recommended storage conditions are:
For the solid powder form, storage at -20°C for up to 3 years is recommended.[2]
Q3: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture medium. What can I do to prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Pre-warm the medium: Pre-warming your cell culture medium to 37°C before adding the this compound stock solution can improve solubility.[2]
-
Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilutions in pre-warmed medium. This gradual decrease in DMSO concentration helps to keep the compound in solution.
-
Ensure rapid mixing: Add the this compound solution dropwise to the medium while gently vortexing or swirling to ensure rapid and thorough mixing.
-
Optimize the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your cell culture. While the tolerance can be cell-line dependent, a final concentration of ≤ 0.1% is generally considered safe for most cells. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Sonication: If precipitation occurs, gentle sonication may help to redissolve the compound.[1]
Q4: Is there any data on the stability of this compound in cell culture media?
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and orally active molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][3] It induces the degradation of BCL6, leading to potent antiproliferative activity in BCL6-dependent cell lines.[3][4]
Quantitative Data Summary
The following tables summarize the available solubility and storage information for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 50 mg/mL (91.41 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is critical.[1] |
| HEPES buffer (pH 8) with 4% DMSO | Data not quantified, but kinetic solubility measured by NMR.[4][5] | - |
| PBS buffer (pH 7.4) with 1% DMSO | Data not quantified, but solubility measured by HPLC.[4][5] | - |
Table 2: Storage Conditions for this compound
| Form | Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | - |
| Stock Solution in DMSO | -80°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium. The primary analytical method for quantification is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., RPMI-1640, DMEM) with serum and other supplements as used in your experiments
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation and sample extraction
-
Analytical standards of this compound for calibration curve
Procedure:
-
Prepare a this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the Working Solution: Dilute the 10 mM stock solution into pre-warmed (37°C) cell culture medium to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).
-
Incubation and Sampling:
-
Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a CO2 incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot for analysis. The 0-hour time point serves as the initial concentration reference.
-
-
Sample Preparation for Analysis:
-
To precipitate proteins and extract this compound, add a volume of cold organic solvent (e.g., 3 volumes of acetonitrile) to your sample aliquot.
-
Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing this compound to a clean tube or an HPLC vial.
-
-
Analytical Quantification:
-
Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Prepare a calibration curve using known concentrations of this compound to accurately quantify the compound in your samples.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Visualizations
Caption: this compound acts as a molecular glue to induce the degradation of BCL6.
Caption: Experimental workflow for determining the stability of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
common issues with CCT373566 experiments
Welcome to the technical support center for CCT373566, a potent and orally active molecular glue degrader of the transcriptional repressor BCL6. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue-type degrader of the B-cell lymphoma 6 (BCL6) protein[1][2][3]. It functions by inducing the proteasomal degradation of BCL6, leading to the depletion of this key transcriptional repressor, which is an oncogenic driver in lymphoid malignancies[1][4].
Q2: What is the difference between this compound and CCT373567?
A2: this compound and CCT373567 are stereoisomers. This compound is the active degrader of BCL6. In contrast, CCT373567 is the non-degrading isomer and can serve as a valuable experimental control to distinguish between the effects of BCL6 degradation versus mere inhibition of its function[1][5][6][7].
Q3: In which cell lines is this compound expected to be active?
A3: this compound has demonstrated potent antiproliferative activity in BCL6-dependent Diffuse Large B-cell Lymphoma (DLBCL) cell lines. Potent growth inhibition has been observed in cell lines such as HT, Karpas 422, SU-DHL-4, and OCI-Ly1[1][5]. It is not expected to be potent in cell lines with low BCL6 expression, such as OCI-Ly3[1][5].
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, it is recommended to store this compound as a solid powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month, protected from light. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution[2].
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Question: I am having trouble dissolving this compound for my in vitro / in vivo experiments. What are the recommended solvents and procedures?
Answer:
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. It is soluble in DMSO at a concentration of 50 mg/mL (91.41 mM); however, the use of sonication may be necessary to fully dissolve the compound. It is also important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility[2].
For in vivo experiments, a stock solution in DMSO should first be prepared. A common formulation involves a sequential addition of co-solvents. For example, a working solution can be prepared in 10% DMSO and 90% Corn Oil. This should yield a clear solution of at least 2.5 mg/mL. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare fresh working solutions for in vivo studies on the day of use[2][8].
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions.
Issue 2: Lack of or Reduced Potency in Cell-Based Assays
Question: I am not observing the expected antiproliferative effects of this compound in my cell line. What could be the reason?
Answer:
Several factors could contribute to a lack of potency in cell-based assays:
-
BCL6 Expression: this compound is potent in cell lines that are dependent on BCL6. It is crucial to confirm that your cell line expresses high levels of BCL6. The compound shows significantly less activity in cell lines with low BCL6 expression, such as OCI-Ly3[1][5]. We recommend performing a western blot to verify BCL6 expression levels in your cell line.
-
Assay Duration: The antiproliferative effects of this compound have been observed in long-term (14-day) proliferation assays[1][5]. Shorter incubation times may not be sufficient to observe significant growth inhibition.
-
Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. Improper storage can lead to compound degradation and loss of activity[2].
-
Experimental Controls: To validate your results, consider including the non-degrading isomer CCT373567 as a negative control. This will help determine if the observed effects are due to BCL6 degradation[1].
Troubleshooting Logic for Reduced Potency
Caption: Troubleshooting reduced potency of this compound.
Issue 3: Modest In Vivo Efficacy
Question: My in vivo study with this compound in a xenograft model is showing only modest tumor growth inhibition, despite observing good BCL6 degradation. Is this expected?
Answer:
Yes, this observation is consistent with published findings. In a lymphoma xenograft mouse model, this compound demonstrated modest in vivo efficacy even with sustained depletion of BCL6[1][3][4]. This suggests that while BCL6 degradation is achieved, it may not translate to dramatic tumor regression in all models. The modest efficacy was noted to be consistent with findings from a CRISPR/Cas9-based BCL6 knockout study[5].
To ensure the best possible outcome in your in vivo experiments:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): A PK/PD study is recommended to confirm that the dosing regimen achieves and maintains free plasma concentrations of this compound above the free DC50 value for a sustained period[1][5].
-
Dosing Regimen: In published studies, a twice-daily (BID) oral dosing of 50 mg/kg was used[5][9]. Ensure your dosing regimen is optimized for sustained BCL6 degradation.
-
Tumor Model: The choice of xenograft model is critical. The modest efficacy was observed in an HT xenograft model[5]. The response may vary in other BCL6-dependent models.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 2.2 nM | - | TR-FRET | [2][10] |
| DC50 | 0.7 nM | OCI-Ly1 | Cellular Degradation | [10] |
| GI50 | 2.1 nM | OCI-Ly1 | 14-day Proliferation | [2] |
| GI50 | 8 nM | HT | 14-day Proliferation | [2] |
| GI50 | 1.4 - 12.5 nM | Karpas 422, SU-DHL-4 | 14-day Proliferation | [10] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Oral Bioavailability | 44% | 5 mg/kg p.o. | [1][5] |
| Clearance (CL) | 5.7 mL/min/kg | 1 mg/kg i.v. | [1][5] |
| Volume of Distribution (Vss) | 0.47 L/kg | 1 mg/kg i.v. | [1][5] |
Signaling Pathway and Mechanism
This compound acts as a molecular glue to induce the degradation of the BCL6 protein. BCL6 is a transcriptional repressor that plays a critical role in the formation of germinal centers and is an oncogenic driver in certain lymphomas. By binding to the BTB domain of BCL6, this compound alters its surface, leading to its recognition by the cellular protein degradation machinery (the ubiquitin-proteasome system), and subsequent elimination. This alleviates the repression of BCL6 target genes, which are involved in cell cycle control, DNA damage response, and differentiation, ultimately leading to anti-proliferative effects in BCL6-dependent cancer cells.
Simplified BCL6 Degradation Pathway Induced by this compound
Caption: Mechanism of BCL6 degradation by this compound.
References
- 1. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | BCL6 degarder | Probechem Biochemicals [probechem.com]
Technical Support Center: CCT373566 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the BCL6 degrader, CCT373566, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a molecular glue-type degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][2][3] It functions by inducing the proteasomal degradation of the BCL6 protein, which is an oncogenic driver in several lymphoid malignancies.[1] This leads to the alleviation of BCL6-mediated gene repression, which in turn can inhibit the proliferation of BCL6-dependent cancer cells.[1]
Q2: What is the reported in vivo efficacy of this compound?
A2: this compound has demonstrated modest in vivo efficacy in lymphoma xenograft mouse models.[1][2][3][4] In studies using diffuse large B-cell lymphoma (DLBCL) xenografts (HT and OCI-Ly1 models), oral administration of this compound at 50 mg/kg twice daily resulted in a modest reduction in tumor growth compared to the vehicle control group.[2]
Q3: Why is the in vivo efficacy of this compound described as "modest" despite high in vitro potency?
A3: The modest in vivo efficacy, despite potent in vitro anti-proliferative effects and sustained BCL6 degradation in tumors, is a key observation.[2] This finding is consistent with other studies where BCL6 depletion via a CRISPR/Cas9 system also resulted in only modest tumor growth inhibition.[2] This suggests that the level of tumor growth inhibition observed with this compound may be a true reflection of the biological consequence of BCL6 depletion in these specific cancer models, rather than a failure of the compound to engage its target in vivo.
Q4: What are the recommended animal models for studying this compound?
A4: The published studies on this compound have utilized subcutaneous xenograft models in severe combined immunodeficient (SCID) mice.[2] Specifically, human DLBCL cell lines such as HT and OCI-Ly1 have been used to establish these xenografts.[2] The choice of model should be carefully considered based on the research question, ensuring the cell lines are dependent on the BCL6 pathway.
Troubleshooting Guide
This guide addresses potential issues that may arise during in vivo experiments with this compound and offers strategies to improve and interpret experimental outcomes.
Issue 1: Suboptimal or Variable Anti-tumor Efficacy
Possible Cause 1: Formulation and Solubility
-
Recommendation: Ensure proper formulation of this compound for oral administration. Due to the modest solubility of related compounds, improper formulation can lead to poor bioavailability and insufficient exposure.[1][5]
-
Troubleshooting Steps:
-
Verify Solubility: Test the solubility of your this compound batch in the chosen vehicle.
-
Use Recommended Formulation: A suggested formulation for in vivo oral dosing is a suspension in 10% DMSO and 90% Corn oil.[6] Another option is a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[7] Prepare fresh daily.[6]
-
Ensure Homogeneity: Ensure the dosing solution is a homogenous suspension or clear solution before each administration.
-
Possible Cause 2: Pharmacokinetics and Dosing Regimen
-
Recommendation: While this compound has improved pharmacokinetic properties over its predecessors, suboptimal dosing can lead to insufficient target engagement over time.[2]
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Study: If feasible, conduct a PK/PD study in your specific animal model to correlate plasma and tumor concentrations of this compound with BCL6 degradation. A single 50 mg/kg oral dose has been shown to result in free plasma concentrations above the DC50 for 24 hours.[2][8]
-
Dosing Schedule: A twice-daily (BID) oral dosing regimen of 50 mg/kg has been used in efficacy studies.[2] Depending on your PK/PD data, this may need adjustment.
-
Possible Cause 3: Tumor Model Characteristics
-
Recommendation: The modest efficacy of BCL6 depletion may be model-dependent.
-
Troubleshooting Steps:
-
Confirm BCL6 Dependency: Verify the BCL6 dependency of your chosen cell line in vitro before initiating in vivo studies.
-
Consider Alternative Models: If results in one model are modest, consider testing this compound in other BCL6-dependent lymphoma models.
-
Issue 2: Difficulty Interpreting Modest Efficacy Data
Possible Cause: Biological Role of BCL6
-
Recommendation: As noted, the modest efficacy may be a true biological outcome of BCL6 depletion.
-
Troubleshooting Steps:
-
Robust Controls: Include appropriate vehicle controls and potentially a positive control compound if available.
-
Pharmacodynamic Readouts: Measure BCL6 protein levels in tumors post-treatment to confirm target degradation. This is crucial to link drug activity to the observed phenotype.[2]
-
Consider Combination Therapies: The modest single-agent activity of this compound makes it a candidate for combination studies.[5] Combining this compound with other anti-cancer agents could lead to synergistic effects and enhanced anti-tumor activity.[9]
-
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound in DLBCL Cell Lines
| Cell Line | GI50 (nM) |
| OCI-Ly1 | 2.1 |
| SU-DHL-4 | 12.5 |
| OCI-Ly3 (BCL6 low) | 1900 |
Data from MedchemExpress, citing PMID: 35653645.[6]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dosing Route | Intravenous (i.v.) / Oral (p.o.) |
| Dose (i.v.) | 1 mg/kg |
| Dose (p.o.) | 5 mg/kg |
| Clearance (CL) | 5.7 mL/min/kg |
| Oral Bioavailability (F) | 44% |
Data from Huckvale et al., J Med Chem, 2022.[2]
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study
-
Animal Model: Female severe combined immunodeficient (SCID) mice.[2]
-
Tumor Implantation: Subcutaneously inject 1 x 10^7 HT or 1.5 x 10^7 OCI-Ly1 DLBCL cells into the flank of each mouse.[2][10]
-
Tumor Growth Monitoring: Allow tumors to reach a volume of approximately 0.5 - 0.8 cm³ before starting treatment.[2][11]
-
Formulation of this compound: Prepare a suspension of this compound in a vehicle suitable for oral gavage (e.g., 10% DMSO, 90% Corn oil).[6]
-
Dosing: Administer this compound orally at a dose of 50 mg/kg twice daily (BID) for the duration of the study (e.g., 22 days).[2][10]
-
Efficacy Measurement: Monitor tumor volume and body weight regularly throughout the study.[2]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested at specific time points after the last dose (e.g., 4 and 12 hours) to assess BCL6 protein levels by methods such as western blotting or capillary electrophoresis.[2][11]
Visualizations
Caption: Mechanism of action of this compound leading to BCL6 degradation.
Caption: Workflow for an in vivo efficacy study of this compound.
Caption: Troubleshooting logic for modest in vivo efficacy of this compound.
References
- 1. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vivo Combination | Kyinno Bio [kyinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
CCT373566 Off-Target Effects Investigation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating and understanding the potential off-target effects of CCT373566, a potent molecular glue degrader of the transcriptional repressor BCL6.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active molecular glue degrader.[1] Its primary on-target effect is the degradation of the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in various lymphoid malignancies.[1][2][3] By binding to the BTB domain of BCL6, this compound induces its ubiquitination and subsequent degradation by the proteasome.[1] This leads to the de-repression of BCL6 target genes involved in cell cycle control and apoptosis, resulting in potent antiproliferative activity in BCL6-dependent cancer cell lines.[1]
Q2: Has the selectivity of this compound been profiled?
A2: Yes, the selectivity of this compound has been evaluated. A selectivity profiling study of this compound at a concentration of 1 µM was conducted against a panel of 468 kinases and a safety panel of 78 other proteins. The results of this screening confirmed that this compound has selective activity with minimal off-target interactions.[1]
Q3: What were the key findings from the kinome and safety panel screening?
A3: While the full dataset is extensive, the screening at 1 µM revealed that this compound is highly selective for its intended target, BCL6. The interactions with other kinases and proteins in the panels were minimal. For detailed information, it is recommended to consult the supplementary materials of the primary publication by Huckvale et al., 2022 in the Journal of Medicinal Chemistry. The following table summarizes the general outcome of these screenings.
| Panel Type | Number of Targets Screened | This compound Concentration | Outcome |
| Kinase Panel | 468 | 1 µM | Minimal off-target interactions observed |
| Safety Panel | 78 | 1 µM | Minimal off-target interactions observed |
Q4: What is the difference between an on-target and an off-target effect?
A4: An on-target effect is the desired therapeutic outcome resulting from the drug molecule binding to its intended biological target (in this case, the degradation of BCL6 by this compound). An off-target effect, conversely, arises when the drug molecule binds to other unintended proteins or biomolecules, potentially leading to unforeseen biological responses or side effects.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound, with a focus on differentiating on-target from potential off-target effects.
Issue 1: Unexpected Phenotype Observed in a Cell Line
Q: I am observing a phenotype (e.g., cytotoxicity, altered signaling) in my cell line that is not consistent with known BCL6 biology. Could this be an off-target effect of this compound?
A: It is possible. Here is a step-by-step guide to investigate this observation:
-
Confirm On-Target BCL6 Degradation: First, verify that this compound is effectively degrading BCL6 in your specific cell line at the concentration you are using.
-
Experiment: Perform a dose-response and time-course Western blot for BCL6 protein levels.
-
Expected Outcome: You should observe a concentration- and time-dependent decrease in BCL6 protein.
-
Troubleshooting: If BCL6 is not degraded, there may be issues with compound solubility, cell permeability, or the specific cellular machinery in your model.
-
-
Dose-Response Correlation: Determine if the unexpected phenotype correlates with the dose required for BCL6 degradation.
-
Experiment: Perform a dose-response curve for the unexpected phenotype and compare it to the BCL6 degradation dose-response.
-
Interpretation:
-
If the phenotype occurs at concentrations significantly higher than those required for BCL6 degradation, it is more likely to be an off-target effect.
-
If the phenotype tracks closely with BCL6 degradation, it may be a previously uncharacterized consequence of BCL6 loss in your specific cellular context.
-
-
-
Rescue Experiment: Attempt to rescue the on-target effect to see if the unexpected phenotype is also reversed.
-
Experiment: Transfect your cells with a drug-resistant mutant of BCL6 that cannot be degraded by this compound.
-
Interpretation: If the expression of the resistant BCL6 mutant reverses the phenotype, it is likely an on-target effect. If the phenotype persists, it is more likely to be off-target.
-
Issue 2: Inconsistent Results Across Different Cell Lines
Q: I am seeing potent BCL6 degradation and a strong phenotype in one cell line, but in another, I see BCL6 degradation with a much weaker or different phenotype. What could be the reason?
A: This could be due to several factors, including cell-type specific off-target effects or differences in the cellular dependency on BCL6.
-
Quantify BCL6 Expression and Dependency:
-
Experiment: Compare the basal expression levels of BCL6 in both cell lines via Western blot or qPCR. Assess the dependency of each cell line on BCL6 using a complementary method, such as siRNA or CRISPR-mediated knockout.
-
Interpretation: The cell line with a weaker phenotype may have lower BCL6 expression or may not be as critically dependent on BCL6 for survival or the specific function you are measuring.
-
-
Cellular Context of Off-Targets:
-
Hypothesis: The differential phenotype could be due to an off-target that is expressed or functionally important in one cell line but not the other.
-
Experiment: If you have identified potential off-targets from broader screening (e.g., proteomics), check their expression levels in your cell lines of interest.
-
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the off-target effects of this compound.
Protocol 1: Kinome-Wide Off-Target Profiling (Kinome Scan)
Objective: To identify unintended kinase targets of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Assay Format: Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Kinase HotSpot). These services typically employ a competition binding assay format.
-
Experimental Principle: A test compound (this compound) is incubated with a panel of DNA-tagged kinases. An immobilized, active-site-directed ligand is then added. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A potent interaction between the test compound and a kinase will prevent the kinase from binding to the immobilized ligand, resulting in a low signal.
-
Data Analysis: The results are typically provided as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for a significant "hit" is a %Ctrl value below 10% or 35%, depending on the platform.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to BCL6 and potential off-targets in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound at the desired concentration (e.g., 1 µM) or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating Gradient: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Cell Lysis: After heating, lyse the cells by freeze-thaw cycles or by using a specific lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of BCL6 (and any suspected off-target protein) by Western blotting.
-
Data Interpretation: Ligand binding stabilizes the target protein, making it more resistant to thermal denaturation. Therefore, in the this compound-treated samples, you should observe a higher amount of soluble BCL6 at elevated temperatures compared to the vehicle-treated control. This results in a "thermal shift" in the melting curve of the protein.
Protocol 3: Proteome-Wide Off-Target Identification by Mass Spectrometry
Objective: To unbiasedly identify cellular proteins that interact with this compound.
Methodology:
-
Affinity Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group for immobilization on beads (e.g., biotin for streptavidin beads or a chemical linker for coupling to sepharose beads). It is crucial to ensure that the modification does not significantly alter the on-target activity of the compound.
-
Cell Lysate Preparation: Prepare a native cell lysate from your cells of interest, ensuring to include protease and phosphatase inhibitors.
-
Affinity Pulldown:
-
Incubate the immobilized this compound probe with the cell lysate to allow for the capture of interacting proteins.
-
As a control, incubate the lysate with beads that have been treated with a vehicle or an inactive analog of this compound.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Sample Preparation: Elute the bound proteins from the beads. The proteins are then denatured, reduced, alkylated, and digested into peptides (typically with trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins that are significantly enriched in the this compound pulldown compared to the control. These enriched proteins are potential off-targets.
Visualizations
On-Target Signaling Pathway of this compound
Caption: On-target mechanism of this compound leading to BCL6 degradation.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for investigating potential off-target effects.
References
Troubleshooting BCL6 Degradation with CCT373566: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CCT373566 to induce the degradation of the B-cell lymphoma 6 (BCL6) protein. This guide is intended for professionals in research, science, and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during experiments involving this compound-mediated BCL6 degradation.
1. Why is this compound not inducing BCL6 degradation in my cell line?
Several factors could contribute to a lack of BCL6 degradation. Consider the following troubleshooting steps:
-
Cell Line Specificity: this compound has shown potent antiproliferative activity in BCL6-dependent diffuse large B-cell lymphoma (DLBCL) cell lines such as HT, Karpas 422, SU-DHL-4, and OCI-Ly1.[1][2] It is less effective in cell lines with low BCL6 expression, like OCI-Ly3.[1][2] Confirm that your cell line expresses sufficient levels of BCL6.
-
Compound Integrity and Concentration:
-
Ensure the this compound compound has been stored correctly to maintain its activity. Stock solutions are typically stored at -80°C for up to 6 months or -20°C for 1 month, protected from light.[3]
-
Verify the final concentration of this compound in your experiment. The IC50 for BCL6 degradation is in the low nanomolar range (e.g., 2.2 nM).[3] A concentration optimization experiment (e.g., a dose-response curve) is recommended to determine the optimal concentration for your specific cell line.
-
-
Treatment Duration: Assess BCL6 levels at various time points post-treatment. While degradation can be rapid, the optimal incubation time may vary between cell lines.
-
Proteasome Activity: this compound-induced BCL6 degradation is dependent on the proteasome.[4][5] As a control, you can co-treat cells with a proteasome inhibitor (e.g., MG132). An accumulation of BCL6 in the presence of the proteasome inhibitor would suggest that the upstream degradation pathway is active.
-
E3 Ligase Expression: The degradation of BCL6 induced by molecular glue-type degraders can be mediated by the E3 ligase SIAH1.[2][4][5] Although less common, altered expression or function of SIAH1 in your cell line could impact degradation efficiency.
2. I'm observing high levels of cell toxicity. How can I mitigate this?
While this compound is designed to have antiproliferative effects in BCL6-dependent cancers, excessive toxicity can confound experimental results.[1][3]
-
Concentration and Incubation Time: High concentrations or prolonged exposure to this compound can lead to off-target effects or overwhelm the cellular machinery. Reduce the concentration and/or the incubation time to a level that still achieves BCL6 degradation but minimizes broad toxicity.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a tolerable level (typically <0.1%).[6]
-
Cell Health: Ensure your cells are healthy and not overly confluent before starting the experiment, as stressed cells can be more susceptible to compound-induced toxicity.
3. My Western blot results for BCL6 are inconsistent. What can I do?
Inconsistent Western blot results are a common issue in many experimental setups. Here are some specific tips for BCL6 detection:
-
Sample Preparation:
-
Always work on ice and add fresh protease inhibitors to your lysis buffer to prevent BCL6 degradation during sample preparation.[7]
-
Ensure complete cell lysis to release nuclear proteins like BCL6.
-
-
Antibody Selection and Dilution:
-
Gel Electrophoresis and Transfer:
-
Ensure proper protein separation by using the correct percentage of acrylamide for your gel.
-
Confirm efficient protein transfer from the gel to the membrane. Air bubbles between the gel and membrane can lead to uneven transfer.[13]
-
-
Loading Controls: Always use a reliable loading control to ensure equal protein loading between lanes.
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| This compound IC50 (BCL6 Degradation) | 2.2 nM | Not specified | [3] |
| This compound GI50 (14-day proliferation) | 8 nM | HT | [3] |
| This compound In Vivo Dosing | 50 mg/kg (oral, twice daily) | HT xenograft model | [2] |
Experimental Protocols
Western Blotting for BCL6 Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix the desired amount of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against BCL6 (at the optimized dilution) overnight at 4°C.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Visualizations
References
- 1. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. BCL6 Polyclonal Antibody (PA5-27390) [thermofisher.com]
- 9. BCL6 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. BCL6 Monoclonal Antibody (BL6.02 (PG-B6p)) (MA5-11493) [thermofisher.com]
- 11. BCL6 (D65C10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 14. bosterbio.com [bosterbio.com]
- 15. BCL6 Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
CCT373566 pharmacokinetic challenges and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the BCL6 degrader, CCT373566.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][2] It functions by inducing the polymerization of BCL6. This polymer structure is then recognized by the E3 ubiquitin ligase SIAH1, which tags BCL6 for degradation by the proteasome.[3][4][5] This degradation leads to the inhibition of BCL6-mediated gene repression and has shown strong antiproliferative efficacy in vitro.[6]
Q2: What are the key pharmacokinetic parameters of this compound in mice?
In female Balb/C mice, this compound has demonstrated moderate oral bioavailability and low in vivo clearance.[6] Key pharmacokinetic parameters are summarized in the table below.
Q3: this compound shows potent in vitro degradation of BCL6, but why is its in vivo antitumor efficacy reported as modest?
This is a critical observation. While this compound effectively depletes BCL6 in tumors in vivo, this does not translate to a strong anti-tumor response.[6] Several factors may contribute to this discrepancy:
-
Physicochemical Properties: this compound belongs to a class of inhibitors with a high topological polar surface area (TPSA), which can lead to increased efflux from cells and tissues, limiting its intracellular concentration and duration of action at the tumor site.[7]
-
Tumor Microenvironment: The specific conditions within the tumor microenvironment could influence the activity of this compound.
-
Complex Biology of BCL6: The biological consequences of BCL6 degradation may be more complex than anticipated, and other signaling pathways might compensate for its loss.
Q4: Are there any known off-target effects or toxicities associated with this compound?
In vivo studies in mice with oral administration of 50 mg/kg twice daily did not report any visible adverse events or body weight loss.[6] However, comprehensive toxicology studies have not been detailed in the available literature. As with any experimental compound, it is crucial to conduct thorough safety assessments.
Troubleshooting Guides
Problem 1: Difficulty in achieving desired in vivo efficacy despite confirming BCL6 degradation.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Suboptimal Formulation | Review and optimize the formulation. While a specific published formulation is not fully detailed, a solution of 10% DMSO in corn oil has been mentioned for similar compounds.[8] Ensure complete dissolution and stability. Consider alternative formulations to improve solubility and absorption. |
| High Efflux Pump Activity | Co-administer with known efflux pump inhibitors (e.g., verapamil, cyclosporine A) to determine if this enhances tumor retention and efficacy. Note: This should be done in a carefully controlled experimental setting. |
| Insufficient Tumor Penetration | Although plasma concentrations may be adequate, tumor concentrations have been observed to be lower.[6] Consider intratumoral administration in preclinical models to directly assess the effect of higher local concentrations. |
| Dosing Regimen | The reported regimen is 50 mg/kg, twice daily.[6] It may be beneficial to explore alternative dosing schedules, such as more frequent administration or a continuous infusion model, to maintain sustained target engagement above the therapeutic threshold. |
Problem 2: Issues with preparing this compound for in vivo oral administration.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Precipitation of the Compound | This compound is soluble in DMSO.[1] When preparing an aqueous-based formulation for oral gavage, precipitation can occur. It is recommended to first dissolve the compound in a small amount of DMSO and then slowly add the aqueous vehicle (e.g., corn oil, PEG300/400, Tween-80 in saline) while vortexing.[8][9] Gentle heating and sonication can also aid dissolution.[1] |
| Instability of the Formulation | It is recommended to prepare the formulation fresh for each use.[1] If storage is necessary, it should be for a short term at 4°C, protected from light. Long-term storage of the formulated drug is not advised. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Female Balb/C Mice
| Parameter | Value | Route of Administration | Dose |
| Oral Bioavailability (%) | 44 | p.o. | 5 mg/kg |
| Clearance (mL/min/kg) | 5.7 | i.v. | 1 mg/kg |
| Volume of Distribution (L/kg) | 0.47 | i.v. | 1 mg/kg |
| Data sourced from Huckvale et al., J Med Chem, 2022.[6] |
Experimental Protocols
In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Study
This protocol is a summary of the methodology described in the literature for assessing the PK/PD of this compound in a mouse xenograft model.[6]
-
Animal Model: Female SCID mice with subcutaneously implanted OCI-Ly1 or HT lymphoma xenografts.
-
Formulation: this compound is formulated as a solution for oral administration. While the exact composition is not detailed, a common approach involves dissolving the compound in a vehicle suitable for oral gavage, such as a mixture of DMSO and corn oil.[8]
-
Dosing: A single oral dose of 50 mg/kg is administered.
-
Sample Collection: Blood and tumor samples are collected at various time points post-dosing (e.g., 12, 16, and 24 hours).
-
Pharmacokinetic Analysis: Plasma and tumor concentrations of this compound are determined using a validated analytical method, such as LC-MS/MS.
-
Pharmacodynamic Analysis: BCL6 protein levels in the tumor tissue are quantified by methods like capillary electrophoresis or Western blot and normalized to a loading control (e.g., GAPDH).
Mandatory Visualizations
Diagram 1: BCL6 Degradation Pathway Induced by this compound
Caption: this compound induces BCL6 degradation via polymerization and SIAH1-mediated ubiquitination.
Diagram 2: Experimental Workflow for In Vivo PK/PD Study
Caption: Workflow for assessing the pharmacokinetic and pharmacodynamic properties of this compound in vivo.
Diagram 3: Troubleshooting Logic for Modest In Vivo Efficacy
Caption: A logical approach to troubleshooting the modest in vivo efficacy of this compound.
References
- 1. This compound | BCL6 degarder | Probechem Biochemicals [probechem.com]
- 2. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bivalent ligands as a new universal chemotype of BCL6 degrader by inducing aggregation | bioRxiv [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
CCT373566 dose-response curve optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CCT373566, a potent and orally active molecular glue degrader of the transcriptional repressor BCL6.[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a "molecular glue"-type degrader that selectively targets the B-cell lymphoma 6 (BCL6) protein for proteasomal degradation.[2] It operates by inducing the polymerization of BCL6, which is then recognized by the cellular machinery for ubiquitination and subsequent degradation.[3][4][5] This leads to a reduction in the levels of BCL6, a key transcriptional repressor involved in the pathogenesis of certain lymphoid malignancies.[6][7]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound solid powder should be kept at -20°C for up to two years. For short-term storage, 0-4°C is suitable for days to weeks. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: What solvents are recommended for dissolving this compound?
A3: For in vitro experiments, DMSO is a suitable solvent. For in vivo studies, a stock solution in DMSO can be further diluted. One recommended vehicle is a mixture of 10% DMSO and 90% Corn Oil.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What is the observed potency of this compound in different cell lines?
A4: this compound has demonstrated potent antiproliferative activity in various BCL6-dependent diffuse large B-cell lymphoma (DLBCL) cell lines. The potency, as measured by the GI50 (concentration for 50% growth inhibition) after a 14-day incubation, varies between cell lines. For detailed values, please refer to the data table below.
Data Presentation
In Vitro Antiproliferative Activity of this compound
| Cell Line | Description | GI50 (nM) |
| HT | BCL6-dependent DLBCL | 8.0 |
| Karpas 422 | BCL6-dependent DLBCL | 1.4 |
| SU-DHL-4 | BCL6-dependent DLBCL | 12.5 |
| OCI-Ly1 | BCL6-dependent DLBCL | Not explicitly stated, but potent growth inhibition observed. |
| OCI-Ly3 | BCL6 low-expressing cell line | 1900 |
Data sourced from MedchemExpress and related publications. The GI50 values were determined using a Cell Titer Glo assay after a 14-day incubation period.[1][8]
In Vivo Efficacy of this compound
| Animal Model | Cell Line Xenograft | Dosing Regimen | Outcome |
| Female SCID Mice | HT | 50 mg/kg, p.o., twice daily for 22 days | Modest decrease in tumor growth. |
| Female SCID Mice | OCI-Ly1 | 50 mg/kg, p.o., single dose | Significant decrease in BCL6 levels at 12, 16, and 24 hours post-dose. |
p.o. = oral administration[8][9]
Experimental Protocols
BCL6 Degradation and Antiproliferation Assay Workflow
This workflow outlines the key steps for assessing the dose-response of this compound in vitro.
Caption: Workflow for in vitro dose-response analysis of this compound.
This compound Signaling Pathway
This diagram illustrates the mechanism of action of this compound, leading to the degradation of BCL6.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]
- 5. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of BCL6 Degraders: CCT373566 vs. CCT369260
A new generation of targeted protein degraders is showing significant promise in the treatment of B-cell lymphomas. This guide provides a detailed comparison of two notable BCL6 degraders, CCT373566 and its predecessor, CCT369260, offering researchers and drug development professionals a comprehensive overview of their performance, mechanisms, and relevant experimental data.
This compound emerged from the optimization of CCT369260, a first-generation benzimidazolone molecular glue-type degrader of the transcriptional repressor BCL6. BCL6 is a well-established oncogenic driver in lymphoid malignancies, making it a prime target for therapeutic intervention. Both this compound and CCT369260 function by inducing the degradation of BCL6, but this compound exhibits significantly improved potency, binding affinity, and pharmacokinetic properties.
Performance and Efficacy: A Clear Advancement
Experimental data demonstrates the superior performance of this compound in degrading BCL6 and inhibiting the proliferation of BCL6-dependent cancer cell lines. This compound is a highly potent degrader with sub-nanomolar activity, representing a significant improvement over CCT369260. This enhanced potency translates to more effective anti-proliferative activity across various B-cell lymphoma cell lines. While CCT369260 demonstrated the feasibility of in vivo BCL6 degradation, its utility was limited by high clearance and modest bioavailability. This compound was developed to overcome these limitations, showing modest in vivo efficacy in a lymphoma xenograft mouse model following oral dosing.
Quantitative Data Summary
| Parameter | This compound | CCT369260 | Reference |
| BCL6 Degradation (DC50) | 0.7 nM | 54 nM | [1][2] |
| BCL6 Inhibition (IC50) | 2.2 nM | Not Reported | [1][3][4] |
| Anti-proliferative Activity (HT cells) | Potent | Less Potent | |
| In Vivo Efficacy | Modest efficacy in xenograft models | Limited by pharmacokinetics |
Mechanism of Action: Hijacking the Cellular Machinery
Both this compound and CCT369260 are classified as "molecular glue" degraders. They do not directly inhibit the function of BCL6 but instead induce its degradation through the ubiquitin-proteasome system. The proposed mechanism involves the binding of the degrader to the BTB domain of the BCL6 homodimer. This binding event is thought to induce a conformational change or polymerization of BCL6, creating a novel surface that is recognized by an E3 ubiquitin ligase, reportedly SIAH1. This recognition leads to the ubiquitination of BCL6, marking it for degradation by the proteasome. The specific stereochemistry of the piperidine substituent on the degrader molecule is critical for inducing this degradation.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon these findings. The following are summaries of key experimental methodologies.
BCL6 Degradation Assay (Western Blot)
A common method to quantify BCL6 degradation is through Western blotting.
Protocol:
-
Cell Culture and Treatment: Plate BCL6-dependent cell lines (e.g., SU-DHL-4, OCI-Ly1) at an appropriate density. Treat cells with varying concentrations of this compound or CCT369260 for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against BCL6 and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities to determine the extent of BCL6 degradation.
Cell Proliferation Assay
To assess the impact of BCL6 degradation on cell viability, a proliferation assay is performed.
Protocol:
-
Cell Seeding: Seed lymphoma cell lines in 96-well plates.
-
Compound Treatment: Treat cells with a serial dilution of this compound or CCT369260.
-
Incubation: Incubate the plates for an extended period (e.g., 14 days) to observe long-term effects on proliferation.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) values from the dose-response curves.
In Vivo Xenograft Studies
To evaluate the in vivo efficacy of the degraders, a mouse xenograft model is utilized.
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of a human lymphoma cell line (e.g., OCI-Ly1) into immunodeficient mice.
-
Tumor Growth and Treatment: Allow tumors to reach a specified size. Administer this compound or CCT369260 orally at a defined dose and schedule.
-
Tumor Measurement: Monitor tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At specified time points, collect tumor and plasma samples to measure compound concentration and BCL6 protein levels in the tumor tissue via Western blot or other quantitative methods.
-
Efficacy Evaluation: Assess the anti-tumor efficacy by comparing the tumor growth in treated versus vehicle control groups.
Conclusion
This compound represents a significant advancement in the development of BCL6-targeting therapeutics. Its superior potency and improved pharmacokinetic profile compared to CCT369260 make it a more promising candidate for further preclinical and clinical investigation. The detailed comparison and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further exploration of BCL6 degradation as a therapeutic strategy for B-cell malignancies.
References
Unveiling the Dichotomy of BCL6 Modulation: A Comparative Analysis of CCT373566 and CCT373567
In the landscape of targeted cancer therapy, the transcriptional repressor B-cell lymphoma 6 (BCL6) has emerged as a critical oncogenic driver in lymphoid malignancies. This guide provides a detailed comparative analysis of two closely related small molecules, CCT373566 and CCT373567, which, despite their structural similarity, exhibit fundamentally different mechanisms of action against BCL6. This compound functions as a potent molecular glue degrader of BCL6, while its stereoisomer, CCT373567, acts as a non-degrading inhibitor. This comparison aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their respective activities, supported by experimental data.
Divergent Activities: Degradation versus Inhibition
A striking structure-activity relationship distinguishes this compound from CCT373567. The key to their divergent functions lies in the stereochemistry of a substituted piperidine ring. This compound, the (3R,5S)-cis-isomer, potently induces the degradation of BCL6, earning it the classification of a molecular glue degrader.[1] In stark contrast, CCT373567, the (3S,5R)-cis-enantiomer, binds to BCL6 with similar affinity but is incapable of inducing its degradation, thus functioning as a conventional inhibitor.[1][2] This remarkable stereochemical dependency highlights the precise structural requirements for inducing protein degradation.[1]
The functional consequence of BCL6 degradation by this compound is a more potent antiproliferative effect in BCL6-dependent diffuse large B-cell lymphoma (DLBCL) cell lines compared to the inhibitory action of CCT373567.[1][3][4] This suggests that the removal of the entire BCL6 protein scaffold offers a therapeutic advantage over simply blocking its corepressor recruitment function.[1][4]
Quantitative Comparison of In Vitro Activity
The differential activities of this compound and CCT373567 are clearly reflected in their in vitro potencies. This compound demonstrates sub-nanomolar efficacy in degrading BCL6 and potent antiproliferative effects in BCL6-dependent cell lines.
| Parameter | This compound | CCT373567 | Reference |
| Mechanism of Action | BCL6 Molecular Glue Degrader | BCL6 Inhibitor | [1][2] |
| BCL6 Degradation (DC50) | 0.7 nM | No Degradation | [5] |
| BCL6 Binding (TR-FRET IC50) | 2.2 nM | Similar to this compound | [5][6][7] |
Antiproliferative Activity (GI50, 14-day assay)
| Cell Line | This compound (nM) | CCT373567 (nM) | BCL6 Dependence | Reference |
| HT | 1.4 | >1000 | High | [1][3] |
| Karpas 422 | 12.5 | >1000 | High | [1][3] |
| SU-DHL-4 | 1.8 | 390 | High | [1][3] |
| OCI-Ly1 | 2.5 | 130 | High | [1][3] |
| OCI-Ly3 | >1000 | >1000 | Low | [1][3] |
Pharmacokinetics
Both this compound and CCT373567 exhibit low clearance in human and rat liver microsomes, suggesting favorable metabolic stability.[1][3] However, this compound has been advanced to in vivo studies, demonstrating modest efficacy in a lymphoma xenograft mouse model following oral dosing.[1][8][9]
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating compounds like this compound and CCT373567.
Caption: Comparative mechanism of this compound and CCT373567.
Caption: Workflow for compound evaluation.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is employed to determine the binding affinity of the compounds to the BCL6 BTB domain. The protocol involves the use of a terbium-labeled anti-GST antibody that binds to a GST-tagged BCL6 BTB domain and a fluorescently labeled peptide that also binds to the BTB domain. Inhibition of the BCL6-peptide interaction by a compound results in a decrease in the FRET signal. Compounds are typically serially diluted and incubated with the assay components before reading the fluorescence. The IC50 value, representing the concentration of the compound that causes 50% inhibition of the FRET signal, is then calculated.
Cellular BCL6 Degradation Assay
To quantify the degradation of BCL6, DLBCL cell lines (e.g., OCI-Ly1) are treated with varying concentrations of the test compound for a specified period (e.g., 24 hours). Following treatment, cell lysates are prepared, and the levels of BCL6 protein are measured. This can be achieved through Western blotting or automated capillary electrophoresis systems, which provide a more quantitative output. Protein levels are normalized to a loading control (e.g., GAPDH). The DC50 value, the concentration of the compound that results in 50% degradation of the target protein, is then determined.
14-Day Antiproliferative Assay
The long-term effect of the compounds on cell proliferation is assessed using a 14-day assay. DLBCL cells are seeded in multi-well plates and treated with a range of compound concentrations. The cell culture medium containing the compound is replenished every few days. At the end of the 14-day period, cell viability is measured using a reagent such as CellTiter-Glo®. The GI50 value, the concentration of the compound that causes a 50% reduction in cell growth, is calculated from the dose-response curve.
In Vivo Tumor Xenograft Model
To evaluate in vivo efficacy, immunodeficient mice (e.g., SCID mice) are subcutaneously injected with a suspension of DLBCL cells (e.g., OCI-Ly1).[4] Once tumors reach a specified volume, the mice are randomized into vehicle and treatment groups. The test compound is administered orally at a defined dose and schedule (e.g., 50 mg/kg, twice daily).[1] Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis of BCL6 levels.[4] All animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | BCL6 degarder | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
A Comparative Guide to BCL6 Inhibitors: CCT373566 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 6 (BCL6) protein, a master transcriptional repressor, is a critical regulator of the germinal center reaction and a key oncogenic driver in various lymphoid malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL). Its role in tumorigenesis has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of a novel BCL6 degrader, CCT373566, alongside other prominent BCL6 inhibitors: BI-3802, FX1, and 79-6. The information is compiled from preclinical studies to aid researchers in selecting the appropriate tool compound for their specific research needs.
Mechanism of Action: A Divergence in Strategy
BCL6 inhibitors can be broadly categorized into two main classes based on their mechanism of action: inhibitors of the BCL6-corepressor interaction and BCL6 protein degraders.
-
Inhibitors (FX1, 79-6): These molecules are designed to bind to the BTB domain of BCL6, physically blocking its interaction with corepressors like SMRT, NCoR, and BCOR. This disruption reactivates the transcription of BCL6 target genes, leading to anti-proliferative effects.
-
Degraders (this compound, BI-3802): These compounds also bind to the BCL6 BTB domain but have an additional function. They induce the formation of a ternary complex between BCL6 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BCL6 protein. This approach not only inhibits BCL6 function but also eliminates the protein scaffold, which can offer a more sustained and profound biological effect. BI-3802, for instance, induces the polymerization of BCL6, which is then recognized by the E3 ligase SIAH1 for degradation[1][2][3][4][5].
Performance Data: A Head-to-Head Look
The following tables summarize the available quantitative data for this compound and other key BCL6 inhibitors. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: this compound Performance Data
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| Binding Affinity (IC50) | 2.2 nM | BCL6 TR-FRET assay | [6] |
| Cellular Degradation (DC50) | 0.7 nM | OCI-Ly1 cells | [7] |
| Antiproliferative Activity (GI50, 14-day assay) | HT: 1.4 nM, Karpas 422: 8.0 nM, SU-DHL-4: 12.5 nM, OCI-Ly1: - | BCL6-dependent DLBCL cell lines | [6] |
| In Vivo Efficacy | Modest tumor growth inhibition | OCI-Ly1 and HT DLBCL xenograft models (50 mg/kg, oral) | [6] |
Table 2: BI-3802 Performance Data
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| Binding Affinity (IC50) | ≤3 nM | BCL6 BTB domain inhibition | [1] |
| Cellular Degradation (DC50) | 20 nM | SU-DHL-4 cells | [8] |
| Antiproliferative Activity | Comparable to genetic knock-out of BCL6 | DLBCL cell lines | [1] |
| Mechanism | Induces BCL6 polymerization and SIAH1-mediated degradation | In vitro and cellular assays | [1][2][3][4] |
Table 3: FX1 Performance Data
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| Binding Affinity (Kd) | 7 µM | BCL6 BTB domain | [9] |
| Inhibitory Concentration (IC50) | ~35 µM | Reporter assays | [9][10] |
| Antiproliferative Activity | Potent suppression | BCL6-dependent GCB-DLBCLs in vitro | [9] |
| In Vivo Efficacy | Tumor regression | DLBCL xenografts (25 mg/kg) | [9][10][11] |
Table 4: 79-6 Performance Data
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| Binding Affinity (Kd) | 138 µM | BCL6 BTB domain | [12] |
| Inhibitory Concentration (IC50) | 212 µM (corepressor interaction) | Competitive binding assay | [12] |
| Antiproliferative Activity | Selective killing | BCL6-dependent DLBCL cells | [12] |
| In Vivo Efficacy | Potent tumor suppression | DLBCL xenografts | [12] |
Comparative Analysis
Direct comparative studies show that FX1 is significantly more potent than 79-6 in disrupting the BCL6-SMRT interaction and inducing apoptosis and growth arrest in vivo[9][10][11][13][14].
The degraders, This compound and BI-3802, exhibit nanomolar to sub-nanomolar potency in biochemical and cellular assays, representing a significant advancement over the first-generation inhibitors. The degradation mechanism offers the potential for more durable target inhibition and a stronger therapeutic effect compared to simple inhibition[1]. While both are potent degraders, their distinct chemical scaffolds may lead to differences in off-target effects, pharmacokinetics, and overall therapeutic window. This compound has demonstrated oral bioavailability and in vivo target engagement, although its in vivo efficacy was modest in the reported studies[6].
BCL6 Signaling Pathway
The following diagram illustrates the central role of BCL6 in the germinal center B-cell response and its regulation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of BCL6 inhibitors.
BCL6 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of inhibitors to the BCL6 BTB domain.
Objective: To determine the IC50 value of a test compound for the inhibition of the BCL6-corepressor interaction.
Principle: The assay measures the disruption of the interaction between a fluorescently labeled BCL6 protein and a fluorescently labeled corepressor peptide. When the two are in close proximity, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
Recombinant biotinylated BCL6 BTB domain
-
Fluorescently labeled (e.g., Cy5) corepressor peptide (e.g., from SMRT or BCOR)
-
Europium-labeled streptavidin (donor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 1 mM DTT)
-
Test compounds
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the assay buffer to the wells of the 384-well plate.
-
Add the test compound dilutions to the wells.
-
Add a pre-mixed solution of biotinylated BCL6 BTB domain and Europium-labeled streptavidin to the wells and incubate.
-
Add the fluorescently labeled corepressor peptide to initiate the reaction.
-
Incubate the plate at room temperature, protected from light.
-
Measure the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the acceptor (665 nm) to donor (620 nm) fluorescence.
-
Plot the fluorescence ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (e.g., 14-day GI50 Assay)
This assay assesses the long-term effect of BCL6 inhibitors on the growth of cancer cell lines.
Objective: To determine the concentration of a compound that causes 50% growth inhibition (GI50) over a prolonged period.
Principle: Cells are cultured in the presence of varying concentrations of the test compound for an extended period (e.g., 14 days). Cell viability is measured at the end of the incubation period to determine the effect of the compound on cell proliferation.
Materials:
-
BCL6-dependent and -independent DLBCL cell lines
-
Complete cell culture medium
-
Test compounds
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells at a low density in 96-well plates.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add the compound dilutions to the cells.
-
Incubate the plates for 14 days, refreshing the medium and compound as necessary.
-
On day 14, add the cell viability reagent to each well.
-
Incubate as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot the percentage of growth inhibition against the compound concentration.
-
Calculate the GI50 value from the dose-response curve.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of BCL6 inhibitors in a living organism.
Objective: To assess the ability of a test compound to inhibit tumor growth in mice bearing human lymphoma xenografts.
Materials:
-
Immunocompromised mice (e.g., SCID or NSG)
-
Human DLBCL cell line
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant human DLBCL cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Conclusion
The landscape of BCL6 inhibitors is rapidly evolving, with the development of highly potent degraders like this compound and BI-3802 marking a significant step forward. These molecules offer the potential for a more profound and sustained inhibition of BCL6 activity compared to traditional inhibitors. However, the earlier generation inhibitors, particularly FX1, have been well-characterized and have demonstrated in vivo efficacy, making them valuable research tools. The choice of a BCL6 inhibitor will depend on the specific experimental goals, with degraders being particularly suited for studies where maximal and sustained target suppression is desired. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of these different inhibitory modalities.
References
- 1. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]
- 5. BI-3802 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 12. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
CCT373566: A Superior BCL6 Degrader for Preclinical Research
A Comparative Guide to the Potency and Efficacy of CCT373566, a Novel BCL6 Molecular Glue Degrader.
The transcriptional repressor B-cell lymphoma 6 (BCL6) is a well-validated oncogenic driver in various lymphoid malignancies, particularly diffuse large B-cell lymphoma (DLBCL). Its role in promoting cell proliferation and survival makes it a prime target for therapeutic intervention. Targeted protein degradation has emerged as a powerful strategy to eliminate pathogenic proteins like BCL6. This compound is a potent, orally bioavailable molecular glue degrader that induces the proteasomal degradation of BCL6.[1][2] This guide provides a comprehensive comparison of this compound with other known BCL6 degraders, supported by experimental data, to assist researchers in selecting the optimal tool for their studies.
Performance Comparison of BCL6 Degraders
This compound demonstrates superior performance in terms of degradation potency and antiproliferative activity when compared to its predecessor, CCT369260, and shows significant advantages over non-degrading inhibitors and other classes of BCL6 degraders.
In Vitro Degradation and Antiproliferative Activity
The following tables summarize the in vitro performance of this compound and other key BCL6 degraders across various lymphoma cell lines. This compound consistently exhibits low nanomolar to sub-nanomolar DC50 values (concentration for 50% of maximal degradation) and potent GI50 values (concentration for 50% growth inhibition).
Table 1: BCL6 Degradation Potency (DC50) and Maximum Degradation (Dmax)
| Compound | Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | Molecular Glue | OCI-Ly1 | 0.7 | 92 | [1] |
| Karpas 422 | 1.0 | 85 | [1] | ||
| CCT369260 | Molecular Glue | OCI-Ly1 | 49 | >85 | [3] |
| Karpas 422 | 62 | >85 | [3] | ||
| BI-3802 | Molecular Glue | SU-DHL-4 | 20 | Not Reported | [4] |
| ARV-393 | PROTAC | Multiple DLBCL/BL lines | <1 | >95 | [5] |
| BCL6-760 | PROTAC | OCI-Ly1 | 5.8 (EC50) | Not Reported |
Note: Data for different compounds may originate from studies with varying experimental conditions. Direct comparison should be made with caution.
Table 2: Antiproliferative Activity (GI50) in Lymphoma Cell Lines
| Compound | Cell Line | GI50 (nM) | Reference |
| This compound | OCI-Ly1 | 2.1 | [1] |
| Karpas 422 | 1.4 | [1] | |
| HT | 8.0 | [1] | |
| SU-DHL-4 | 12.5 | [1] | |
| CCT369260 | OCI-Ly1 | 35 | [3] |
| Karpas 422 | 27 | [3] | |
| SU-DHL-4 | 92 | [3] | |
| CCT373567 (non-degrader) | OCI-Ly1 | 83 | [1] |
| Karpas 422 | 38 | [1] | |
| HT | 362 | [1] | |
| SU-DHL-4 | 820 | [1] | |
| BI-3802 | SU-DHL-4 | Potent antiproliferative effects | [2] |
| ARV-393 | Multiple DLBCL/BL lines | <1 | [5] |
| BCL6-760 | OCI-Ly1 | 1.3 |
Note: The significantly higher GI50 values of the non-degrading isomer, CCT373567, highlight the therapeutic advantage of BCL6 degradation over simple inhibition.[1]
Mechanism of Action: Molecular Glue-Induced Degradation
This compound functions as a "molecular glue," a small molecule that induces a novel protein-protein interaction. It binds to the BTB domain of the BCL6 homodimer and alters its surface, promoting the recruitment of the SIAH1 E3 ubiquitin ligase.[1][2] This leads to polyubiquitination of BCL6 and its subsequent degradation by the proteasome. This mechanism is distinct from that of PROTAC (Proteolysis Targeting Chimera) degraders, which utilize a bifunctional approach to bring an E3 ligase to the target protein.
References
Comparative Pharmacokinetics of BCL6 Degraders: CCT373566 vs. CCT369260
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of CCT373566 and its predecessor, CCT369260, both molecular glue-type degraders targeting the B-cell lymphoma 6 (BCL6) protein.[1][2][3][4][5] This information is intended for researchers, scientists, and drug development professionals working on the development of novel cancer therapeutics.
Overview of this compound and its Alternatives
This compound is a highly potent, orally bioavailable small molecule that induces the degradation of BCL6, a transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL) and other lymphoid malignancies.[2][3][4][5][6] It was developed through the optimization of an earlier benzimidazolone-based degrader, CCT369260, with the aim of improving in vivo stability and pharmacokinetic properties.[1][2][3][4][5] This guide focuses on the direct comparison of the pharmacokinetic parameters of these two compounds.
Comparative Pharmacokinetic Data
The following table summarizes the key in vivo pharmacokinetic parameters of this compound and CCT369260 in female BALB/c mice.
| Parameter | This compound | CCT369260 |
| Administration Route | Intravenous (IV) / Oral (PO) | Not specified in provided results |
| IV Dose | 1 mg/kg | Not specified in provided results |
| PO Dose | 5 mg/kg | 5 mg/kg |
| Oral Bioavailability (F%) | 44%[1] | Modest |
| In Vivo Clearance (CL) | 5.7 mL/min/kg[1] | High unbound clearance |
Experimental Protocols
The in vivo pharmacokinetic studies for this compound were conducted in female BALB/c mice.[1] While specific details of the experimental protocol for CCT369260 are not fully available in the provided search results, a general methodology can be inferred for this compound.
Animal Model
-
Species: Female BALB/c mice[1]
Dosing
-
This compound Intravenous (IV) Administration: 1 mg/kg dose.[1]
-
This compound Oral (PO) Administration: 5 mg/kg dose.[1] A pharmacokinetics/pharmacodynamics (PK/PD) study was also conducted with a 50 mg/kg oral dose.[1][7]
-
CCT369260 Oral (PO) Administration: A 5 mg/kg oral dose was used for comparative analysis of free mean mouse blood concentrations.[8]
Sample Collection and Analysis
Blood samples were collected at various time points post-administration to determine the concentration of the compounds. The specific bioanalytical methods used for quantification are not detailed in the provided search results but would typically involve techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a generalized experimental workflow for pharmacokinetic analysis.
Caption: Mechanism of this compound-induced BCL6 degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - figshare - Figshare [figshare.com]
- 4. Collection - Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
BCL6 Degradation: A Comparative Analysis of PROTACs and Small Molecule Inhibitors
In the landscape of targeted protein modulation, the B-cell lymphoma 6 (BCL6) protein, a master regulator of gene expression implicated in various cancers, has emerged as a high-value target. Researchers are actively exploring strategies to neutralize its oncogenic activity. Two prominent approaches have gained traction: direct inhibition of BCL6 function with small molecules and targeted degradation using Proteolysis-Targeting Chimeras (PROTACs). This guide provides a detailed comparison of these two modalities, offering insights into their mechanisms, performance, and the experimental frameworks used to evaluate them. While the specific compound CCT373566 was not found to be a BCL6 degrader in available literature, this comparison will focus on a well-characterized BCL6 inhibitor, BI-3802, and a representative BCL6 PROTAC, SJ8962, to illustrate the core differences between these therapeutic strategies.
Mechanism of Action: Inhibition vs. Degradation
BCL6 functions as a transcriptional repressor, and its activity is central to the pathogenesis of certain lymphomas. Small molecule inhibitors and PROTACs employ fundamentally different strategies to counteract its effects.
BCL6 Inhibitors (e.g., BI-3802): These molecules are designed to bind to the corepressor binding groove of BCL6, preventing its interaction with essential corepressor proteins like SMRT and BCOR. This disruption of the BCL6 repressor complex leads to the reactivation of target genes, thereby impeding cancer cell growth. However, this interaction is often transient and requires sustained high concentrations of the inhibitor to maintain efficacy.
BCL6 PROTACs (e.g., SJ8962): PROTACs are bifunctional molecules that induce the degradation of a target protein. A BCL6 PROTAC consists of a ligand that binds to BCL6, a linker, and a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). By bringing BCL6 into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of BCL6, marking it for destruction by the proteasome. This event-driven mechanism means that a single PROTAC molecule can induce the degradation of multiple BCL6 proteins, leading to a more sustained and potent effect.
Comparative Performance Data
The efficacy of BCL6-targeting compounds is assessed through various in vitro assays that measure their binding affinity, degradation efficiency, and impact on cancer cell viability.
| Parameter | BI-3802 | BCL6 PROTAC (Representative) | Description |
| Target Binding (IC50) | ≤ 3 nM[1][2] | 120 nM (FRET affinity)[3] | Concentration required to inhibit 50% of BCL6 binding to its corepressor in a cell-free assay. |
| Degradation (DC50) | 20 nM (in SU-DHL-4 cells)[2] | <1 nM to 34 pM in various DLBCL cell lines[4][5] | Concentration required to degrade 50% of the target protein in cells. |
| Cellular Potency (IC50) | Varies by cell line | Varies by cell line | Concentration required to inhibit 50% of cell growth. |
Note: The specific BCL6 PROTAC data is representative of highly potent molecules described in recent literature, such as A19 and HSK43608.
Signaling Pathways and Experimental Workflows
BCL6 Inhibition by BI-3802
BI-3802 represents a unique class of BCL6 inhibitors that not only block corepressor binding but also induce a novel mechanism of degradation. It binds to the BTB domain of BCL6, causing it to polymerize into filaments.[6][7][8][9] These filaments are then recognized and ubiquitinated by the SIAH1 E3 ubiquitin ligase, leading to proteasomal degradation.[6][7][8][9] This dual action of inhibition and degradation contributes to its potent anti-proliferative effects in lymphoma cell lines.[6][10]
Caption: Mechanism of BI-3802-induced BCL6 degradation.
BCL6 Degradation by PROTACs
BCL6 PROTACs operate through a different E3 ligase system. They form a ternary complex between BCL6 and an E3 ligase like Cereblon (CRBN).[11] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BCL6, leading to its degradation by the proteasome. This approach has been shown to be highly efficient, achieving profound BCL6 degradation at picomolar concentrations.[4]
Caption: General mechanism of BCL6 degradation by PROTACs.
Key Experimental Protocols
Western Blot for BCL6 Degradation
Objective: To quantify the amount of BCL6 protein in cells after treatment with a degrader.
Protocol:
-
Cell Culture and Treatment: Plate lymphoma cells (e.g., SU-DHL-4, OCI-Ly1) at a density of 0.5 x 10^6 cells/mL and treat with various concentrations of the BCL6 degrader or inhibitor for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BCL6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Caption: Western Blot workflow for BCL6 degradation analysis.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To measure the effect of BCL6-targeting compounds on the viability of cancer cells.
Protocol:
-
Cell Seeding: Seed lymphoma cells in an opaque-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP)
Objective: To determine if a compound enhances the interaction between BCL6 and an E3 ligase.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the compound of interest, then lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: (Optional) Incubate the lysate with protein A/G beads to reduce non-specific binding.[14]
-
Immunoprecipitation: Add a primary antibody against the protein of interest (e.g., BCL6) to the lysate and incubate to form an antibody-antigen complex.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complex from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the protein of interest and its potential binding partners (e.g., SIAH1 or CRBN).
Conclusion
Both PROTACs and small molecule degraders like BI-3802 offer promising avenues for targeting BCL6 in cancer therapy. PROTACs have demonstrated exceptional potency in inducing BCL6 degradation, often at sub-nanomolar concentrations. On the other hand, BI-3802 showcases a unique mechanism of action that combines inhibition with degradation through a distinct E3 ligase pathway. The choice between these strategies may depend on factors such as the desired duration of action, potential for off-target effects, and the specific cellular context. The experimental protocols outlined in this guide provide a robust framework for the head-to-head evaluation of these and other emerging BCL6-targeting therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. BCL6 PROTAC [openinnovation.astrazeneca.com]
- 4. Discovery of a Selective and Potent BCL6 PROTAC with Efficacious Antiproliferative Activity for the Treatment of Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BI-3802 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BCL6 PROTAC 15 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. bio-rad.com [bio-rad.com]
- 13. benchchem.com [benchchem.com]
- 14. bitesizebio.com [bitesizebio.com]
A Head-to-Head Battle for BCL6 Suppression: The Chemical Degrader CCT373566 Versus Genetic Knockdown
In the quest to understand and therapeutically target the transcriptional repressor BCL6, a key driver in certain lymphomas, researchers have two powerful tools at their disposal: potent chemical degraders like CCT373566 and precise genetic knockdown techniques. This guide provides a comprehensive comparison of these two approaches, offering researchers, scientists, and drug development professionals a clear overview of their respective performance, supported by experimental data and detailed protocols.
The B-cell lymphoma 6 (BCL6) protein is a critical regulator of gene expression, and its dysregulation is a hallmark of diffuse large B-cell lymphoma (DLBCL). To probe its function and develop targeted therapies, scientists have increasingly turned to methods that can effectively eliminate the BCL6 protein. This compound is a potent, orally active molecular glue degrader that induces the degradation of BCL6.[1][2] Genetic knockdown, typically achieved through small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a way to silence the expression of the BCL6 gene itself.
Quantitative Comparison of BCL6 Depletion and Biological Effects
Data from various studies allow for a comparative overview of the efficacy of each approach:
| Parameter | This compound (Chemical Degrader) | Genetic Knockdown (siRNA/shRNA) |
| Mechanism of Action | Induces proteasomal degradation of existing BCL6 protein. | Prevents the translation of BCL6 mRNA into protein. |
| Reported Efficacy | DC50 of 0.7 nM in cellular BCL6 degradation assays.[2] | Reduction of BCL6 protein levels down to 10-40% of control.[5] |
| Effect on Cell Proliferation | Potent anti-proliferative activity in BCL6-dependent DLBCL cell lines. | Reduced proliferation, migration, and invasion of cancer cells.[6] |
| Effect on Target Genes | De-repression of BCL6 target genes. | De-repression of BCL6 target genes.[7] |
| Kinetics | Rapid onset of action, degrading existing protein. | Slower onset, dependent on mRNA and protein turnover rates. |
| Reversibility | Reversible upon withdrawal of the compound. | Can be transient (siRNA) or stable (shRNA), but generally less reversible. |
| Off-Target Effects | Potential for off-target protein degradation. | Potential for off-target gene silencing. |
Signaling Pathway and Experimental Workflow
To visualize the targeted pathway and the comparative experimental process, the following diagrams are provided.
Experimental Protocols
Western Blot Analysis for BCL6 Protein Levels
This protocol provides a general framework for assessing BCL6 protein levels following treatment with this compound or siRNA knockdown.
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[8]
-
Incubate on ice for 30 minutes with periodic vortexing.[9]
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[10]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with a primary antibody against BCL6 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.[12]
-
Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
-
Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well.
-
For the chemical degrader arm, add serial dilutions of this compound to the wells.
-
For the genetic knockdown arm, transfect cells with BCL6 siRNA or a non-targeting control siRNA prior to seeding or directly in the plate.
-
Include wells with untreated cells as a control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
-
siRNA Transfection Protocol for BCL6 Knockdown
This protocol outlines a general procedure for transiently knocking down BCL6 expression in lymphoma cell lines.
-
Cell Preparation:
-
One day before transfection, seed the lymphoma cells in antibiotic-free medium so that they are in the logarithmic growth phase at the time of transfection.
-
-
Transfection:
-
Dilute the BCL6-targeting siRNA or a non-targeting control siRNA in a serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the transfection complexes to the cells in a drop-wise manner.
-
-
Post-Transfection:
-
Incubate the cells with the transfection complexes for 24-72 hours, depending on the cell line and the desired level of knockdown.
-
After the incubation period, the cells can be harvested for downstream analysis, such as Western blotting or cell viability assays.[13]
-
Conclusion
Both the chemical degrader this compound and genetic knockdown techniques are highly effective at reducing BCL6 levels and inhibiting the growth of BCL6-dependent cancer cells. The choice between these two powerful approaches will depend on the specific experimental goals. This compound offers a rapid, reversible, and titratable method for depleting the BCL6 protein, making it an excellent tool for studying the acute effects of BCL6 loss and for preclinical therapeutic evaluation. Genetic knockdown, particularly with stable shRNA expression, provides a means for long-term and profound suppression of BCL6 expression, which is ideal for investigating the chronic consequences of BCL6 absence and for target validation. By understanding the distinct advantages and limitations of each method, researchers can select the most appropriate tool to advance our understanding of BCL6 biology and develop novel therapeutic strategies.
References
- 1. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | BCL6 degarder | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. oncoscience.us [oncoscience.us]
- 6. An in vivo genome‐wide shRNA screen identifies BCL6 as a targetable biomarker of paclitaxel resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional signature with differential expression of BCL6 target genes accurately identifies BCL6-dependent diffuse large B cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccr.cancer.gov [ccr.cancer.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. origene.com [origene.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. BCL6 programs lymphoma cells for survival and differentiation through distinct biochemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
CCT373566: A Potent BCL6 Degrader with Selective Efficacy in BCL6-Dependent Lymphoma Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of CCT373566, a novel BCL6 degrader, in BCL6-dependent versus BCL6 low-expressing cancer cell lines. The information is supported by experimental data and detailed methodologies.
This compound is a potent and orally active molecular glue degrader of the transcriptional repressor B-cell lymphoma 6 (BCL6).[1][2] It has demonstrated significant anti-proliferative effects in vitro and has been shown to reduce tumor growth in vivo.[1][3] This guide delves into the differential efficacy of this compound, highlighting its targeted activity towards cancers reliant on the BCL6 oncogene.
Comparative Efficacy in BCL6-Dependent vs. BCL6 Low-Expressing Cells
This compound exhibits potent growth inhibition in diffuse large B-cell lymphoma (DLBCL) cell lines that are dependent on BCL6 for their survival. In contrast, its effect is significantly diminished in cell lines with low BCL6 expression, underscoring the targeted nature of this compound.
In Vitro Antiproliferative Activity
The antiproliferative activity of this compound was assessed in a panel of DLBCL cell lines. The 50% growth inhibition (GI50) values from a 14-day proliferation assay clearly demonstrate the selectivity of this compound.
| Cell Line | BCL6 Dependence | This compound GI50 (nM) | CCT373567 GI50 (nM) (non-degrading isomer) |
| HT | High | 2.1 | 83 |
| Karpas 422 | High | 1.4 | 38 |
| SU-DHL-4 | High | 8.0 | 362 |
| OCI-Ly1 | High | 12.5 | 820 |
| OCI-Ly3 | Low | 1900 | 2145 |
Table 1: Antiproliferative activity of this compound and its non-degrading isomer CCT373567 in BCL6-dependent and BCL6 low-expressing DLBCL cell lines. Data sourced from[4].
The data unequivocally shows that this compound is significantly more potent in BCL6-dependent cell lines (HT, Karpas 422, SU-DHL-4, and OCI-Ly1) compared to the BCL6 low-expressing OCI-Ly3 cell line.[4][5][6] The increased potency of this compound over its non-degrading isomer, CCT373567, highlights that the degradation of the BCL6 protein is a key mechanism for its potent anti-cancer activity.[5]
BCL6 Degradation Potency
This compound acts as a molecular glue to induce the proteasomal degradation of BCL6. The efficiency of this degradation is measured by the DC50 value, the concentration of the compound required to degrade 50% of the target protein.
| Parameter | Value |
| BCL6 Biochemical IC50 | 2.2 nM |
| Cellular BCL6 Degradation DC50 | 0.7 nM |
Table 2: Biochemical and cellular potency of this compound. Data sourced from[4][5].
These values indicate that this compound is a highly potent degrader of BCL6, achieving significant degradation at sub-nanomolar concentrations in cellular assays.[4][5]
Experimental Protocols
In Vitro 14-Day Antiproliferation Assay
-
Cell Seeding: DLBCL cell lines (HT, Karpas 422, SU-DHL-4, OCI-Ly1, and OCI-Ly3) were seeded in 96-well plates at an appropriate density to allow for a 14-day growth period.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or the control compound CCT373567.
-
Incubation: Plates were incubated for 14 days at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Cell viability was assessed using a standard method such as the resazurin reduction assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The GI50 values were calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.
Cellular BCL6 Degradation Assay (Western Blot)
-
Cell Treatment: OCI-Ly1 cells were treated with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Cells were harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a standard method like the BCA assay.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies against BCL6 and a loading control (e.g., GAPDH or β-actin), followed by incubation with a secondary antibody.
-
Detection and Analysis: The protein bands were visualized using an appropriate detection reagent, and the band intensities were quantified. The DC50 value was determined by normalizing the BCL6 band intensity to the loading control and plotting the percentage of remaining BCL6 against the this compound concentration.
In Vivo OCI-Ly1 Xenograft Model
-
Animal Model: Female severe combined immunodeficient (SCID) mice were used.[7]
-
Cell Implantation: 1.5 x 10^7 OCI-Ly1 DLBCL cells were injected subcutaneously into the flanks of the mice.[7]
-
Tumor Growth: Tumors were allowed to grow to a size of 0.5-0.8 cm³ before the start of treatment.[7]
-
Compound Administration: this compound was administered orally (p.o.) at a dose of 50 mg/kg twice daily (BID) for 22 days.[5]
-
Monitoring: Tumor volume and the general health of the mice were monitored regularly.
-
Endpoint: At the end of the study, tumors were excised for further analysis, such as measuring BCL6 protein levels.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the BCL6 signaling pathway and the experimental workflow for evaluating this compound.
Caption: BCL6 Signaling Pathway and this compound Mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | BCL6 degarder | Probechem Biochemicals [probechem.com]
- 6. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking CCT373566: A Comparative Guide Against Standard Lymphoma Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel BCL6 degrader, CCT373566, against standard therapeutic regimens for lymphoma, with a focus on Diffuse Large B-cell Lymphoma (DLBCL). The information is supported by available preclinical experimental data to aid in the evaluation of this compound for further research and development.
Executive Summary
This compound is a potent and orally active degrader of the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in the pathogenesis of lymphoid malignancies.[1][2][3] By inducing the degradation of BCL6, this compound exhibits anti-proliferative activity in lymphoma cell lines and has demonstrated modest efficacy in a preclinical in vivo xenograft model.[1][2][4][5] The current standard of care for DLBCL is the R-CHOP immunochemotherapy regimen, a combination of Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone. R-CHOP has a well-established clinical track record with high cure rates. This guide will delve into a comparative analysis of their mechanisms of action, available efficacy data, and the experimental methodologies used for their evaluation.
Data Presentation: this compound vs. Standard Therapies
The following tables summarize the available quantitative data for this compound and the standard-of-care R-CHOP regimen for DLBCL. It is important to note that a direct head-to-head preclinical comparison was not identified in the available literature. The in vivo data for R-CHOP components is presented to provide a general benchmark.
Table 1: In Vitro Efficacy of this compound in DLBCL Cell Lines
| Cell Line | IC50 (nM) | DC50 (nM) | BCL6 Dependence |
| HT | 1.4 - 12.5 | - | Dependent |
| Karpas 422 | 1.4 - 12.5 | - | Dependent |
| SU-DHL-4 | 1.4 - 12.5 | 0.7 | Dependent |
| OCI-Ly1 | 1.4 - 12.5 | - | Dependent |
| OCI-Ly3 | - | - | Low Expression |
Source:[6]
Table 2: In Vivo Efficacy of this compound in a Lymphoma Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (T/C ratio) |
| Female SCID mice with HT DLBCL xenografts | This compound | 50 mg/kg, oral, twice daily for 22 days | 0.6[7] |
T/C ratio represents the median tumor volume of the treated group divided by the median tumor volume of the control group.
Table 3: Preclinical In Vivo Efficacy of Individual R-CHOP Components in Lymphoma Xenograft Models (Indirect Comparison)
| Component | Animal Model | Dosing Schedule | Outcome |
| Rituximab | SCID mice with Ramos or DoHH-2 lymphoma xenografts | 200 μg, intravenous, on days 8, 11, 14, and 17 | Significant tumor growth inhibition; complete eradication when combined with L19-IL2.[8] |
| Cyclophosphamide | Nude rats with human ovarian carcinoma, small cell lung carcinoma, and glioma xenografts | 100 mg/kg, intraperitoneal, 24 hours before tumor inoculation | Increased tumor growth and metastasis in this specific study design.[9] High doses in other models have shown to induce an immune response against lymphoma.[10] |
| Doxorubicin | Xenograft-bearing mice with B-cell NHL | Single doses of 8, 12, or 16 mg/kg or three doses of 8 mg/kg | Dose-dependent reduction in tumor volume, with the multi-dose regimen being most effective.[7] |
| Vincristine | Nude mice with human Burkitt's lymphoma xenograft | Not specified | Nanoparticle formulation showed superior antitumor efficacy compared to free vincristine.[11] |
Note: The preclinical data for R-CHOP components are from various studies with different lymphoma models and methodologies, making a direct comparison with this compound challenging.
Table 4: Clinical Efficacy of R-CHOP in DLBCL Patients
| Study Population | Treatment | Complete Response (CR) Rate | Overall Survival (OS) |
| Elderly patients with DLBCL | R-CHOP vs. CHOP | 76% vs. 60% | 83% (at 11.5 months follow-up) vs. 68%[12] |
| Younger patients (18-60 years) with good prognosis DLBCL | R-CHOP vs. CHOP | - | 95% (at 23 months follow-up) vs. 86%[12] |
| Untreated DLBCL patients | R-CHOP | 77.0% | 88.7% (3-year)[13] |
Signaling Pathway and Experimental Workflow Diagrams
BCL6 Signaling Pathway in Lymphoma
Caption: BCL6 signaling pathway and the mechanism of this compound.
Experimental Workflow for Preclinical Evaluation of a Novel Lymphoma Therapy
Caption: A typical workflow for preclinical drug evaluation.
Experimental Protocols
In Vitro Anti-Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic or cytostatic effects of a compound on lymphoma cell lines.
1. Cell Seeding:
-
Lymphoma cell lines (e.g., HT, Karpas 422, SU-DHL-4, OCI-Ly1) are cultured in appropriate media.
-
Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allowed to adhere or stabilize overnight.
2. Compound Treatment:
-
A serial dilution of the test compound (e.g., this compound) is prepared.
-
The culture medium is replaced with fresh medium containing various concentrations of the compound or vehicle control.
-
Plates are incubated for a specified period (e.g., 72 hours).
3. MTT Reagent Addition:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
4. Solubilization and Absorbance Reading:
-
A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
In Vivo Lymphoma Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of an anti-lymphoma agent.
1. Animal Model:
-
Immunocompromised mice (e.g., SCID or NOD/SCID) are used to prevent rejection of human tumor cells.
2. Tumor Cell Implantation:
-
A suspension of human lymphoma cells (e.g., 1 x 10^7 HT cells) is injected subcutaneously into the flank of each mouse.[14]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
3. Treatment Administration:
-
Mice are randomized into treatment and control groups.
-
The investigational drug (e.g., this compound at 50 mg/kg) or vehicle control is administered according to the specified route (e.g., oral gavage) and schedule (e.g., twice daily).[15]
4. Tumor Growth Monitoring:
-
Tumor dimensions are measured regularly (e.g., twice a week) using calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Animal body weight and general health are also monitored.
5. Efficacy Evaluation:
-
The study is terminated when tumors in the control group reach a predetermined size.
-
The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. The T/C ratio is also a common metric.[7]
6. Pharmacodynamic Analysis (Optional):
-
At the end of the study, tumors can be excised to assess target engagement (e.g., BCL6 protein levels by Western blot or immunohistochemistry) to correlate with the observed efficacy.[16]
Conclusion
This compound represents a promising targeted approach for the treatment of BCL6-dependent lymphomas by inducing the degradation of this key oncoprotein. Preclinical in vitro data demonstrate its potent anti-proliferative effects in relevant DLBCL cell lines. The in vivo efficacy, described as modest with a T/C ratio of 0.6, warrants further investigation and optimization.[7]
The standard of care, R-CHOP, remains a highly effective regimen with proven clinical benefit, achieving high rates of complete response and long-term survival in a significant portion of DLBCL patients. While a direct preclinical comparison is lacking, the established clinical success of R-CHOP sets a high benchmark for any new therapeutic agent.
Future studies directly comparing this compound with standard-of-care agents in relevant preclinical models will be crucial to fully elucidate its therapeutic potential and position it within the evolving landscape of lymphoma treatment. Further research could also explore this compound in combination with existing therapies to potentially enhance efficacy and overcome resistance.
References
- 1. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanisms of action of BCL6 during germinal center B cell development | Semantic Scholar [semanticscholar.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Breaking bad in the germinal center: how deregulation of BCL6 contributes to lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective doxorubicin-based nano-therapeutics for simultaneous malignant lymphoma treatment and lymphoma growth imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Cyclophosphamide Enhances Human Tumor Growth in Nude Rat Xenografted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High doses of 60-plus year-old chemotherapy drug found to spur immune system attack on lymphoma [dana-farber.org]
- 11. Vincristine-based nanoformulations: a preclinical and clinical studies overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spontaneous mouse lymphoma in patient-derived tumor xenografts: The importance of systematic analysis of xenografted human tumor tissues in preclinical efficacy trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. crownbio.com [crownbio.com]
- 14. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for Handling CCT373566
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for the BCL6 degrader, CCT373566. Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is required to prevent exposure. The following table summarizes the necessary PPE, compiled from safety data sheets of similar compounds and general laboratory best practices.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory. Provides protection from splashes and airborne particles. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use and change them frequently. |
| Body | Impervious Clothing / Laboratory Coat | A fully buttoned lab coat should be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be used. |
| Respiratory | Respirator | A NIOSH-approved respirator is recommended, especially when handling the powder form or when adequate ventilation is not available. The type of respirator should be selected based on a risk assessment of the specific procedure. |
Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound, as well as for ensuring a safe laboratory environment.
General Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
Storage Conditions:
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | |
| In Solvent | -80°C | 1 year |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Spill Cleanup Protocol:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
